molecular formula C19H34 B147918 (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) CAS No. 129738-34-7

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Cat. No.: B147918
CAS No.: 129738-34-7
M. Wt: 262.5 g/mol
InChI Key: ALEUVXQGVOQDBD-UHFFFAOYSA-N
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Description

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a useful research compound. Its molecular formula is C19H34 and its molecular weight is 262.5 g/mol. The purity is usually 95%.
The exact mass of the compound (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethenyl-4-(4-pentylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h4,16-19H,2-3,5-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEUVXQGVOQDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501010227
Record name trans-4-pentyl-trans-4'-vinylbicyclohexyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129738-34-7
Record name trans-4-pentyl-trans-4'-vinylbicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501010227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Pentyl-4'-trans-vinyl-[1,1'-bicyclohexyl]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a unique bicyclic hydrocarbon, holds significant interest in the realm of materials science, particularly in the development of liquid crystals and advanced polymers. Its molecular architecture, featuring a rigid bi(cyclohexane) core, a flexible pentyl chain, and a reactive vinyl group, imparts a combination of properties that are highly sought after for applications demanding specific optical and thermal characteristics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic pathway, and potential applications of this compound.

Molecular Structure and Properties

The defining feature of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is its stereochemistry. The "trans,trans" configuration of the two cyclohexane rings results in a linear and rigid molecular shape, a key characteristic for the formation of liquid crystalline phases. The pentyl group provides fluidity and influences the mesophase transition temperatures, while the vinyl group serves as a polymerizable handle, allowing for the creation of liquid crystal polymers and other advanced materials.

Physicochemical Data

A summary of the key physicochemical properties of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is presented in the table below.

PropertyValueReference
CAS Number 129738-34-7[1]
Molecular Formula C₁₉H₃₄[1]
Molecular Weight 262.48 g/mol [1]
Melting Point 47.0 - 51.0 °C[2]
Boiling Point 339.8 °C at 760 mmHg[3]
Density 0.891 g/cm³[3]
Refractive Index 1.505[3]
Flash Point 152.1 °C[3]

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on the synthesis of similar trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl derivatives.

Synthetic_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Wittig Reaction A 4-Pentylcyclohexanone C Grignard Reagent Formation A->C Mg, THF B 4-Bromocyclohexanone B->C D (trans,trans)-4-Pentyl-4'-hydroxy-1,1'-bi(cyclohexane) C->D E (trans,trans)-4-Pentyl-4'-oxo-1,1'-bi(cyclohexane) D->E PCC or Swern Oxidation I (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) E->I F Methyltriphenylphosphonium bromide H Phosphonium Ylide F->H G Strong Base (e.g., n-BuLi) G->H H->I Applications A (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) B Liquid Crystal Monomer A->B C Polymerizable Group (Vinyl) A->C D Liquid Crystal Displays (LCDs) B->D E Liquid Crystal Polymers (LCPs) C->E F Advanced Composites E->F G Optical Films E->G H Electronic Components E->H

References

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) synthesis precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis Precursors of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a molecule of interest in materials science, particularly for liquid crystal applications. The synthesis is presented as a multi-step process, focusing on the preparation of key precursors. This document details the experimental protocols for each step, presents quantitative data in tabular format, and includes diagrams to illustrate the synthetic pathway and experimental workflows.

Synthetic Pathway Overview

The synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) can be achieved through a three-step sequence starting from the commercially available or synthetically accessible (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol. The overall synthetic scheme is outlined below:

  • Step 1: Oxidation of the Secondary Alcohol. The synthesis commences with the oxidation of (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol to the corresponding ketone, (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one. This transformation can be efficiently carried out using various oxidation reagents, with the Jones oxidation being a classic and effective method.

  • Step 2: Preparation of the Wittig Reagent. The vinyl group is introduced in the final step via a Wittig reaction. This requires the preparation of a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). This reagent is conveniently generated in situ from methyltriphenylphosphonium bromide by deprotonation with a strong base.

  • Step 3: Wittig Olefination. The final step involves the reaction of the ketone precursor with the freshly prepared Wittig reagent to yield the target molecule, (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

The following sections provide detailed experimental protocols for each of these key transformations.

Experimental Protocols

Step 1: Synthesis of (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one via Jones Oxidation

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone using Jones reagent (a solution of chromium trioxide in sulfuric acid).

Materials:

  • (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol (CAS: 82598-08-1)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Isopropyl alcohol

Procedure:

  • Preparation of Jones Reagent: In a beaker, cautiously dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Slowly and with stirring, add this mixture to 50 mL of water and allow the solution to cool to room temperature.[1]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 0.1 mol of (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol in 200 mL of acetone.

  • Oxidation: Cool the flask containing the alcohol solution to 15-20°C using a water bath. Add the prepared Jones reagent dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C. A color change from orange-red to green will be observed. Continue the addition until a faint orange color persists.[1][2]

  • Reaction Monitoring and Quenching: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.[1][3]

  • Work-up: Remove the acetone by rotary evaporation. Add 150 mL of water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.[1]

Quantitative Data (Expected):

ParameterValueReference
Starting Material(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol
Product(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one
Expected Yield85-95%Based on similar Jones oxidations of secondary alcohols.[2]
Purity>95% (after purification)
Step 2 & 3: Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) via Wittig Reaction

This protocol describes the in situ generation of the Wittig reagent and its subsequent reaction with the ketone precursor to form the target vinyl compound.

Materials:

  • (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br) (CAS: 1779-49-3)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Hexanes or petroleum ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen gas atmosphere

Procedure:

  • Preparation of the Wittig Reagent (Ylide):

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[4]

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension under a positive pressure of nitrogen.

    • Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for at least 1 hour to ensure complete formation of the ylide (a characteristic orange to yellow color should develop).

  • Wittig Olefination:

    • In a separate dry round-bottom flask under a nitrogen atmosphere, dissolve (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one (1.0 equivalent) in anhydrous THF.

    • Cool the ketone solution to 0°C in an ice bath.

    • Slowly add the freshly prepared ylide solution from the first flask to the stirred ketone solution via a cannula or syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by TLC.[5]

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) to isolate the pure (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Quantitative Data (Expected):

ParameterValueReference
Starting Material(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one
Product(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)
Expected Yield60-80%Based on similar Wittig reactions on cyclohexanones.[4][6]
Purity>98% (after purification)[7]

Diagrams

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Wittig Reagent Formation cluster_2 Step 3: Wittig Olefination Alcohol (trans,trans)-4'-Pentyl- [1,1'-bi(cyclohexan)]-4-ol Ketone (trans,trans)-4'-Pentyl- [1,1'-bi(cyclohexan)]-4-one Alcohol->Ketone Jones Reagent (CrO3, H2SO4, Acetone) Vinyl (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) Ketone->Vinyl Wittig_Reagent Methyltriphenylphosphonium bromide Ylide Methylenetriphenyl- phosphorane (Ylide) Wittig_Reagent->Ylide Base Potassium tert-butoxide Base->Ylide Ylide->Vinyl

Caption: Overall synthetic pathway for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Experimental Workflow for Wittig Reaction

Wittig_Workflow start Start prep_ylide Prepare Wittig Reagent (Ylide) - Methyltriphenylphosphonium bromide - Potassium tert-butoxide - Anhydrous THF, 0°C to RT start->prep_ylide prep_ketone Prepare Ketone Solution - (trans,trans)-4'-Pentyl- [1,1'-bi(cyclohexan)]-4-one - Anhydrous THF, 0°C start->prep_ketone reaction Wittig Reaction - Add ylide solution to ketone solution - Warm to RT, stir for 2-24h prep_ylide->reaction prep_ketone->reaction quench Quench Reaction - Add saturated aq. NH4Cl reaction->quench extract Extraction - Diethyl ether quench->extract wash_dry Wash and Dry - Wash with brine - Dry over MgSO4 extract->wash_dry concentrate Concentration - Rotary evaporation wash_dry->concentrate purify Purification - Column chromatography (Silica gel, Hexanes) concentrate->purify product Final Product: (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) purify->product

Caption: Experimental workflow for the Wittig olefination step.

References

Unveiling (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid crystal compound (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a molecule of interest in materials science. Due to the limited availability of primary literature detailing its original discovery, this document consolidates available data from commercial suppliers and infers synthetic pathways based on established organic chemistry principles for analogous structures.

Core Compound Properties

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a bicyclohexane derivative featuring a pentyl group and a vinyl group at the 4 and 4' positions, respectively, with a trans,trans stereochemical configuration across the cyclohexane rings. This specific arrangement imparts properties that are valuable for applications in liquid crystal displays and other advanced materials.

PropertyValueSource
CAS Number 129738-34-7Commercial Suppliers
Molecular Formula C₁₉H₃₄Commercial Suppliers
Molecular Weight 262.48 g/mol Commercial Suppliers
Purity Typically >98%Commercial Suppliers

Inferred Synthetic Pathway

While the specific initial publication detailing the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) could not be definitively located in the public domain, a plausible and widely utilized method for creating the terminal vinyl group on a cyclohexane ring is the Wittig reaction. This reaction is a cornerstone of organic synthesis for olefination.

The logical precursor for such a synthesis would be (trans,trans)-4-pentyl-[1,1'-bicyclohexan]-4-one. This ketone can be reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base to yield the desired vinyl-substituted product.

Below is a generalized workflow for this synthetic approach.

G cluster_0 Synthesis of the Phosphonium Ylide cluster_1 Wittig Reaction PPh3 Triphenylphosphine (PPh₃) PhosphoniumSalt Methyltriphenylphosphonium Bromide PPh3->PhosphoniumSalt Reacts with MeBr Methyl Bromide (CH₃Br) MeBr->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Product (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) Ylide->Product Ketone (trans,trans)-4-pentyl- [1,1'-bicyclohexan]-4-one Ketone->Product Reacts with Ylide Byproduct Triphenylphosphine oxide Product->Byproduct Forms

Caption: Generalized workflow for the synthesis of the target compound via a Wittig reaction.

Postulated Experimental Protocol: Wittig Reaction

Disclaimer: The following protocol is a generalized procedure based on standard Wittig reaction conditions and has not been verified against a primary literature source for this specific compound. Researchers should treat this as a theoretical starting point and optimize conditions accordingly.

Materials:

  • (trans,trans)-4-pentyl-[1,1'-bicyclohexan]-4-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of n-BuLi dropwise to the suspension with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve (trans,trans)-4-pentyl-[1,1'-bicyclohexan]-4-one in anhydrous THF.

    • Cool the ketone solution to 0 °C.

    • Slowly transfer the prepared ylide solution to the ketone solution via cannula.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Characterization Data

Spectroscopic data is essential for the verification of the synthesized compound. While a comprehensive dataset from a primary research article is unavailable, commercial suppliers often provide characterization data such as Nuclear Magnetic Resonance (NMR) spectra upon request. Researchers are encouraged to obtain and analyze this data to confirm the structure and purity of the material.

Expected ¹H NMR Spectral Features:

  • Vinyl Protons: Signals in the olefinic region (typically 5-6 ppm), showing characteristic splitting patterns (e.g., a doublet of doublets for the proton on the carbon adjacent to the cyclohexane ring).

  • Cyclohexane and Pentyl Protons: A complex series of overlapping signals in the aliphatic region (typically 0.8-2.0 ppm). The protons of the pentyl chain's terminal methyl group would appear as a triplet around 0.9 ppm.

Logical Relationship of Synthesis and Characterization

The synthesis and characterization of a novel compound follow a logical progression to ensure the final product is the correct molecule and of high purity.

G cluster_0 Synthesis and Purification cluster_1 Characterization and Verification Start Starting Materials Reaction Chemical Reaction (e.g., Wittig) Start->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Chromatography) Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR Confirm Structure Confirmed NMR->Confirm MS->Confirm IR->Confirm

Caption: Logical workflow from synthesis to structural confirmation of a chemical compound.

Applications and Future Directions

Bicyclohexane-based liquid crystals are known for their low viscosity and good optical properties, making them suitable for various electro-optical applications. The presence of a terminal vinyl group in (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) opens up possibilities for its use as a monomer in the synthesis of liquid crystalline polymers. These polymers can form highly ordered structures with unique anisotropic properties, finding use in advanced displays, sensors, and optical films.

Further research into this compound could involve:

  • Definitive Synthesis and Characterization: Publication of a detailed, peer-reviewed synthesis and a complete set of characterization data.

  • Polymerization Studies: Investigation of its polymerization behavior and the properties of the resulting polymers.

  • Liquid Crystal Properties: A thorough study of its mesophase behavior and electro-optical properties.

  • Drug Development Applications: While primarily a materials science compound, its rigid bicyclohexane core could be explored as a scaffold in medicinal chemistry, although no such applications are currently documented.

This technical guide serves as a foundational resource for researchers interested in (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). As more primary research becomes available, this document can be updated to provide more definitive information.

An In-Depth Technical Guide to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a liquid crystal monomer, holds significance in the development of advanced materials, particularly for applications in display technologies. Its unique molecular structure, featuring a rigid bicyclohexane core, a flexible pentyl chain, and a reactive vinyl group, imparts specific electro-optical properties that are of interest in the formulation of liquid crystal mixtures. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and potential applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) are summarized in the table below. These properties are crucial for its handling, purification, and application in various formulations.

PropertyValueReference
CAS Number 129738-34-7[1]
Molecular Formula C₁₉H₃₄[1]
Molecular Weight 262.47 g/mol [1]
Boiling Point 339.8 °C at 760 mmHg[1]
Density 0.891 g/cm³[1]
Refractive Index 1.505[1]
Flash Point 152.1 °C[1]
Vapor Pressure 0.000176 mmHg at 25°C[1]

Synthesis

A plausible synthetic pathway is outlined below. This pathway is a generalized representation based on common organic synthesis methodologies for similar structures.

Synthesis_Pathway cluster_0 Bicyclohexane Core Formation cluster_1 Vinyl Group Introduction (Wittig Reaction) cluster_2 Alternative Vinyl Group Introduction (Heck Reaction) A Precursor (e.g., Biphenyl derivative) B (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4-one A->B Hydrogenation & Functional Group Interconversion F (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) B->F Wittig Reaction G (trans,trans)-4-Iodo-4'-pentyl-1,1'-bi(cyclohexane) B->G Halogenation C Methyltriphenylphosphonium bromide E Phosphonium Ylide C->E Deprotonation D Strong Base (e.g., n-BuLi) D->E E->F G->F Heck Coupling H Ethylene H->F I Pd Catalyst I->F

Caption: Plausible synthetic pathways to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Experimental Protocol: A Generalized Wittig Reaction Approach

The following is a generalized experimental protocol for the introduction of a vinyl group via the Wittig reaction, a common method for converting ketones to alkenes. This protocol is illustrative and would require optimization for the specific substrate.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base, such as n-butyllithium in hexanes, to the suspension via the dropping funnel with vigorous stirring under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete formation of the ylide. The formation of a characteristic orange-red color indicates the presence of the ylide.

  • Wittig Reaction:

    • Dissolve (trans,trans)-4-pentyl-1,1'-bi(cyclohexan)-4-one in anhydrous THF in a separate flask.

    • Cool the ylide solution to 0 °C and slowly add the solution of the ketone.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to obtain the pure (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Applications in Liquid Crystal Displays

Molecules like (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) are key components in the formulation of nematic liquid crystal mixtures used in various electro-optical devices, most notably liquid crystal displays (LCDs). The vinyl group serves as a reactive site for polymerization, allowing for the formation of polymer-stabilized liquid crystals (PSLCs) or polymer networks.

The logical relationship of how this monomer contributes to the functionality of an LCD is depicted below.

LCD_Functionality Monomer (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (LC Monomer) LC_Mixture Nematic Liquid Crystal Mixture Monomer->LC_Mixture Polymerization In-situ Polymerization (e.g., UV curing) LC_Mixture->Polymerization PSLC Polymer-Stabilized Liquid Crystal (PSLC) Polymerization->PSLC Alignment Controlled Alignment of LC Molecules PSLC->Alignment Light_Modulation Modulation of Light Transmission Alignment->Light_Modulation EField Application of Electric Field EField->Alignment Display Pixel in an LCD Display Light_Modulation->Display

Caption: Role of the monomer in a polymer-stabilized liquid crystal display.

The polymerization of the vinyl group within the liquid crystal host creates a polymer network that can help to stabilize the liquid crystal director, leading to improved switching times, viewing angles, and overall display performance. The specific properties of the monomer, such as its shape, polarity, and reactivity, will influence the final characteristics of the liquid crystal display.

Conclusion

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a valuable monomer in the field of liquid crystal materials. While detailed synthetic and characterization data in the public literature is sparse, its structural features suggest its utility in the formation of polymer-stabilized liquid crystal systems for advanced display applications. Further research into the specific synthesis and properties of this compound would be beneficial for the continued development of novel liquid crystal materials.

References

Spectroscopic Data for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a liquid crystal monomer of interest in materials science. Its unique molecular structure, featuring a saturated bicyclohexane core with a flexible pentyl chain and a reactive vinyl group, contributes to the formation of liquid crystalline phases. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new materials. This technical guide provides a summary of the available spectroscopic data and general experimental considerations for this compound.

Molecular Structure

The structure of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is characterized by two cyclohexane rings in a trans configuration relative to each other. A pentyl group is attached to one cyclohexane ring and a vinyl group to the other, both in a trans (equatorial) position, which is the most stable conformation.

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is limited. Commercial suppliers of this compound often indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry upon request. However, a comprehensive, peer-reviewed dataset is not readily accessible in the public domain.

Based on the chemical structure and spectroscopic data of analogous compounds, the expected spectral characteristics are summarized below. These tables are predictive and should be confirmed with experimental data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Vinyl (CH=CH₂)5.7 - 5.9mThe complex splitting is due to geminal and vicinal coupling.
Vinyl (=CH₂)4.8 - 5.1mTwo distinct signals are expected for the two geminal protons.
Cyclohexane (CH)0.8 - 2.0mA complex series of overlapping multiplets for the cyclohexane ring protons.
Pentyl (CH₃)~0.9tTerminal methyl group of the pentyl chain.
Pentyl (CH₂)1.2 - 1.4mMethylene groups of the pentyl chain.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Vinyl (CH=CH₂)~140
Vinyl (=CH₂)~114
Cyclohexane (CH)30 - 45
Pentyl (CH₂)22 - 37
Pentyl (CH₃)~14
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (sp², vinyl)3070 - 3090Medium
C-H (sp³, alkyl)2850 - 2960Strong
C=C (vinyl)~1640Medium
C-H bend (vinyl)910 and 990Strong
CH₂ bend (alkyl)~1450Medium
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺~262.27Molecular ion.
[M - C₅H₁₁]⁺~191.18Loss of the pentyl group.
[M - C₂H₃]⁺~235.24Loss of the vinyl group.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, general methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in a deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of the complex aliphatic signals.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Integration of the signals can be used to determine the relative number of protons.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid at room temperature, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a neat sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹) to obtain the absorption spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, which will produce the molecular ion and characteristic fragment ions.

  • Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

Below is a Graphviz diagram illustrating a typical workflow for the spectroscopic characterization of a novel compound like (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Purity Check & Structural Info IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is essential for its application in materials science. While detailed experimental data is not widely published, the expected spectral features can be predicted based on its molecular structure. Researchers working with this compound are encouraged to perform thorough spectroscopic analysis to confirm its identity and purity. The general protocols and workflow provided in this guide offer a framework for such characterization.

Physical and chemical characteristics of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a liquid crystal monomer (LCM) characterized by a bicyclohexane core with pentyl and vinyl functional groups in a trans,trans stereochemical arrangement. This guide provides a comprehensive overview of its physical and chemical characteristics, extrapolated from available data and analysis of analogous compounds. It includes a summary of its physicochemical properties, predicted reactivity, and general experimental protocols for its synthesis and analysis. Furthermore, this document addresses the toxicological context of liquid crystal monomers as an emerging class of environmental contaminants and outlines a general workflow for the synthesis and characterization of this compound.

Physicochemical Characteristics

PropertyValue / InformationSource / Basis
CAS Number 129738-34-7[1]
Molecular Formula C₁₉H₃₄[1]
Molecular Weight 262.48 g/mol
Boiling Point Estimated to be > 339.8 °CBased on the boiling point of the analogous (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), with the pentyl group expected to increase the value.
Melting Point Not available. Expected to be a low-melting solid or a liquid at room temperature.General property of similar liquid crystal monomers.
Solubility Soluble in common organic solvents such as dichloromethane, ether, and hexane.General solubility of non-polar organic compounds.
Appearance Likely a colorless liquid or low-melting solid.General appearance of similar organic compounds.
Purity Commercially available with purities of up to 98%.

Chemical Reactivity and Stability

The chemical behavior of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is primarily dictated by its vinyl group and the saturated bicyclohexane core.

  • Vinyl Group Reactivity : The vinyl group is susceptible to a variety of reactions common to alkenes:

    • Electrophilic Addition : Can undergo addition reactions with electrophiles such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (in the presence of an acid catalyst).

    • Reduction : The double bond can be hydrogenated to an ethyl group using catalysts like palladium on carbon (Pd/C).

    • Oxidation : Can be cleaved by strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) to yield carbonyl compounds.

    • Polymerization : The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization.

  • Bicyclohexane Core : The trans,trans-fused cyclohexane rings provide a rigid and stable scaffold. The saturated nature of the rings makes them generally unreactive under standard conditions.

  • Storage and Stability : It is recommended to store the compound in a cool, dry place, sealed from air and moisture to prevent potential polymerization or degradation of the vinyl group.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) are not explicitly published. However, logical protocols can be constructed based on standard organic chemistry methodologies for similar structures.

Synthesis: A Generalized Wittig Approach

A plausible synthetic route to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) involves a Wittig reaction, a reliable method for forming carbon-carbon double bonds.[2][3]

Reaction Scheme:

(trans,trans)-4'-pentyl-[1,1'-bi(cyclohexan)]-4-one + (CH₃)₃P⁺CH₂⁻ → (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) + (CH₃)₃PO

Materials:

  • (trans,trans)-4'-pentyl-[1,1'-bi(cyclohexan)]-4-one

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

  • Anhydrous workup and purification reagents (e.g., saturated ammonium chloride solution, magnesium sulfate, silica gel)

Procedure:

  • Ylide Preparation : In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base to the suspension with stirring. Allow the mixture to warm to room temperature and stir until the ylide (a colored solution) is formed.

  • Wittig Reaction : Dissolve (trans,trans)-4'-pentyl-[1,1'-bi(cyclohexan)]-4-one in the anhydrous solvent in a separate flask.

  • Slowly add the ketone solution to the prepared ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate gradient).[4]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle : GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds like liquid crystal monomers.[5] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.

  • Sample Preparation : A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.

  • Instrumentation : A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) coupled to a mass spectrometer.

  • Analysis : The sample is injected into the GC, where it is vaporized and carried through the column by an inert gas. The retention time is recorded. The eluted compounds are then ionized (typically by electron impact), and the mass-to-charge ratio of the fragments is analyzed by the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR : The proton NMR spectrum would provide information about the different types of protons in the molecule. Expected signals would include those for the vinyl group (typically in the 5-6 ppm region), the protons on the cyclohexane rings, and the protons of the pentyl chain.

  • ¹³C NMR : The carbon NMR spectrum would show distinct signals for the vinyl carbons, the carbons of the two cyclohexane rings, and the carbons of the pentyl group.

Toxicological Profile and Biological Context

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) belongs to the class of liquid crystal monomers (LCMs), which are recognized as emerging environmental pollutants due to their widespread use in liquid crystal displays (LCDs).[5][6]

  • Environmental Concerns : Studies have shown that LCMs can be persistent, bioaccumulative, and toxic.[7][8][9] They have been detected in various environmental matrices, including dust, sediment, and water, as well as in human tissues.[6]

  • Toxicity : The toxicological effects of many individual LCMs, including the target compound, have not been extensively studied. However, research on some LCMs suggests potential for adverse health effects such as cytotoxicity, oxidative stress, and metabolic disorders.[5][7]

  • In Vitro Cytotoxicity Assessment : A general approach to assess the potential toxicity of a compound like this would be through in vitro cytotoxicity assays.[10][11][12]

    • Principle : These assays measure the ability of a compound to cause cell death or inhibit cell proliferation in cultured cell lines.

    • Methodology : A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Cells are incubated with varying concentrations of the test compound, and then the MTT reagent is added. Viable cells with active mitochondria will reduce the MTT to a colored formazan product, which can be quantified spectrophotometrically. A decrease in the amount of formazan produced indicates a reduction in cell viability and thus, cytotoxicity of the compound.

Visualizations

Logical Workflow: Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Ketone & Phosphonium Salt) reaction Wittig Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude chromatography Column Chromatography pure Purified Product chromatography->pure crude->chromatography gcms GC-MS Analysis pure->gcms nmr NMR Spectroscopy ('H & ¹³C) pure->nmr final_product (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) gcms->final_product Structure & Purity Confirmation nmr->final_product Structure Elucidation

Caption: Generalized workflow for the synthesis and analysis.

References

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a key intermediate in the synthesis of advanced materials, particularly for liquid crystal displays and polymer dispersed liquid crystal (PDLC) applications. Its rigid bicyclohexane core, combined with a reactive vinyl group and a flexible pentyl chain, provides a unique molecular architecture for the development of novel organic materials. This technical guide provides an in-depth overview of its synthesis, properties, and potential applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is presented in the table below.

PropertyValueReference
CAS Number 129738-34-7[1]
Molecular Formula C₁₉H₃₄
Molecular Weight 262.48 g/mol
Appearance Not explicitly stated, likely a colorless liquid or low-melting solid
Purity Typically >98%

Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

The most plausible and widely utilized method for the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) involves a Wittig reaction from the corresponding ketone precursor, (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one. This transformation is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.

Conceptual Synthetic Pathway

G Precursor (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one Ylide Phosphonium Ylide (Ph₃P=CH₂) Precursor->Ylide Wittig Reaction Wittig_Reagent Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) Wittig_Reagent->Ylide Deprotonation Product (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Ylide->Product Byproduct Triphenylphosphine oxide Ylide->Byproduct

Figure 1: Conceptual synthetic pathway for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) via a Wittig reaction.

Detailed Experimental Protocol (Proposed)

Materials:

  • (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) in hexane (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.1 to 1.5 molar equivalents relative to the ketone).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium solution (1.0 to 1.2 molar equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the phosphonium ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one (1.0 molar equivalent) in anhydrous THF.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the ketone solution to the ylide solution via cannula or syringe.

    • Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane or a low-polarity hexane/ethyl acetate mixture as the eluent.

Workflow Diagram

G start Start ylide_prep Prepare Phosphonium Ylide start->ylide_prep reaction Wittig Reaction with Ketone ylide_prep->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Anticipated Data)

While the specific spectra for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) are not publicly available, the following are the expected key signals based on its structure.

TechniqueExpected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)Key Features
¹H NMR ~ 5.8 ppm (ddt), ~ 4.9 ppm (dd)Vinyl protons
~ 0.9 - 2.0 ppmAliphatic protons of the pentyl and cyclohexyl groups
¹³C NMR ~ 140 ppm, ~ 114 ppmVinyl carbons
~ 10 - 45 ppmAliphatic carbons
IR ~ 3075 cm⁻¹, ~ 1640 cm⁻¹, ~ 990 cm⁻¹, ~ 910 cm⁻¹C-H and C=C stretching and bending of the vinyl group
~ 2850 - 2950 cm⁻¹C-H stretching of the aliphatic groups
Mass Spec (EI) m/z = 262 (M⁺)Molecular ion peak

Applications in Organic Synthesis

The primary application of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is as a monomer in the synthesis of polymers and as a component in liquid crystal mixtures.

  • Polymer Synthesis: The vinyl group is susceptible to polymerization, allowing for its incorporation into various polymer backbones. The rigid bicyclohexane unit imparts thermal stability and specific mechanical properties to the resulting polymers.

  • Liquid Crystals: This molecule serves as a fundamental building block for more complex liquid crystalline structures. The bicyclohexane core provides the necessary rigidity and mesogenic character, while the pentyl and vinyl groups can be further functionalized to tune the liquid crystalline properties. Its use in polymer-dispersed liquid crystals (PDLCs) is of particular interest for applications such as smart windows and switchable displays.[6][7]

Safety and Handling

As with any chemical reagent, (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). Due to the limited availability of published data specifically for this monomer, the following protocols are based on established polymerization techniques for structurally analogous vinyl monomers, particularly those with bulky cycloaliphatic and liquid crystalline properties. These notes are intended to serve as a comprehensive guide for the synthesis and exploration of novel polymers derived from this unique monomer.

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a monomer characterized by a rigid bicyclohexyl core, a flexible pentyl chain, and a polymerizable vinyl group. This structure suggests that the resulting polymer, poly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)), may exhibit interesting properties such as liquid crystallinity, high thermal stability, and tailored solubility, making it a candidate for applications in drug delivery, advanced materials, and liquid crystal displays. The polymerization of this monomer can be approached through various techniques, including free-radical, cationic, and controlled radical polymerization methods.

Polymerization Techniques

The choice of polymerization technique will significantly influence the properties of the resulting polymer, such as molecular weight, molecular weight distribution (polydispersity index or PDI), and stereoregularity.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for vinyl monomers. For (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), this technique is expected to yield high molecular weight polymers. However, control over the polymer architecture and PDI may be limited.

Experimental Protocol: Free-Radical Polymerization

This protocol is adapted from general procedures for the free-radical polymerization of liquid crystalline vinyl monomers.

Materials:

  • Monomer: (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Solvent: Anhydrous toluene or chlorobenzene[1]

  • Precipitating Solvent: Methanol

  • Inert Gas: High-purity nitrogen or argon

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Vacuum/inert gas manifold (Schlenk line)

  • Oil bath with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Place the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) monomer and AIBN (typically 1-2 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.

  • Connect the flask to the Schlenk line and perform at least three cycles of vacuuming and backfilling with inert gas to remove oxygen.

  • Add anhydrous solvent via a degassed syringe. The monomer concentration is typically in the range of 0.5-1.0 M.

  • Immerse the flask in a preheated oil bath at 60-80 °C to initiate the polymerization.[1]

  • Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Cationic Polymerization

Cationic polymerization is suitable for vinyl monomers with electron-donating groups. The bicyclohexyl moiety in the target monomer may stabilize a cationic propagating center, making this a viable polymerization method. This technique can be sensitive to impurities, especially water.

Experimental Protocol: Cationic Polymerization

This protocol is based on the cationic polymerization of bulky vinyl ethers and vinylcyclohexane derivatives.

Materials:

  • Monomer: (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), rigorously dried and purified.

  • Initiator/Co-initiator System: A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or ethylaluminum dichloride (EtAlCl₂) is often used.[2]

  • Solvent: Anhydrous, non-polar solvent such as toluene or dichloromethane, freshly distilled.

  • Quenching Agent: Methanol or ammonia solution in methanol.

  • Inert Gas: High-purity nitrogen or argon.

Equipment:

  • Dry glassware (oven-dried and cooled under inert gas).

  • Schlenk line or glovebox for maintaining an inert and dry atmosphere.

  • Low-temperature bath (e.g., dry ice/acetone or a cryostat).

  • Syringes for transfer of dry reagents.

Procedure:

  • Under a strict inert atmosphere, dissolve the purified monomer in the anhydrous solvent in a pre-dried Schlenk flask.

  • Cool the solution to a low temperature (e.g., -78 °C) to control the polymerization rate and minimize side reactions.[2]

  • Add the Lewis acid co-initiator dropwise to the stirred monomer solution. The initiation is often rapid.

  • Allow the polymerization to proceed for the desired time (minutes to hours).

  • Quench the polymerization by adding a small amount of pre-chilled methanol or an ammonia solution.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer in a suitable non-solvent (e.g., methanol or acetone).

  • Isolate and dry the polymer as described in the free-radical polymerization protocol.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This method is tolerant to a wide range of functional groups and reaction conditions.

Experimental Protocol: RAFT Polymerization

This protocol is adapted from general procedures for RAFT polymerization of vinyl esters and other less activated monomers.[3]

Materials:

  • Monomer: (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

  • RAFT Agent: A suitable chain transfer agent, such as a dithiocarbamate or xanthate, should be selected based on the monomer reactivity.

  • Initiator: AIBN or another suitable radical initiator.

  • Solvent: Anhydrous toluene, dioxane, or another suitable solvent.

  • Inert Gas: High-purity nitrogen or argon.

Equipment:

  • Schlenk flask with a magnetic stir bar.

  • Vacuum/inert gas manifold.

  • Oil bath with a temperature controller.

  • Magnetic stirrer.

Procedure:

  • In a Schlenk flask, combine the monomer, RAFT agent, and initiator. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and must be calculated based on the desired degree of polymerization.

  • Deoxygenate the mixture by performing several freeze-pump-thaw cycles or by bubbling with an inert gas.

  • Add the degassed solvent to the flask.

  • Place the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Monitor the polymerization over time by analyzing monomer conversion.

  • After reaching the desired conversion, stop the reaction by cooling and exposing it to air.

  • Isolate the polymer by precipitation, followed by filtration and drying.

Data Presentation

Due to the absence of specific literature data for poly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)), the following table presents hypothetical expected outcomes based on the polymerization of analogous bulky and liquid crystalline vinyl monomers. This table is for illustrative purposes and actual results may vary.

Polymerization TechniqueInitiator/CatalystSolventTemp. (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
Free-RadicalAIBNToluene701280-9520,000-100,0001.8-3.0120-150
CationicBF₃·OEt₂Toluene-78270-9010,000-50,0001.5-2.5110-140
RAFTDithiocarbamate/AIBNDioxane701860-8515,000-60,0001.1-1.3115-145

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_analysis Characterization Monomer Monomer Purification Setup Assemble Dry Glassware under Inert Atmosphere Monomer->Setup Solvent Solvent Drying/ Degassing Solvent->Setup Initiator Initiator/ Catalyst Prep Initiator->Setup Addition Add Monomer, Solvent, Initiator Setup->Addition Polymerize Polymerization at Controlled Temp. Addition->Polymerize Quench Quench Reaction Polymerize->Quench Precipitate Precipitate Polymer in Non-solvent Quench->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry GPC GPC (Mn, Mw, PDI) Dry->GPC NMR NMR (Structure, Conversion) Dry->NMR DSC DSC (Tg) Dry->DSC TGA TGA (Thermal Stability) Dry->TGA

Caption: General experimental workflow for the polymerization of vinyl monomers.

Logical Relationship of Polymerization Techniques

The following diagram illustrates the relationship between the different polymerization techniques and their key characteristics.

PolymerizationTechniques cluster_main Polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) cluster_types cluster_features Polymerization Polymerization Techniques FreeRadical Free-Radical Polymerization->FreeRadical Cationic Cationic Polymerization->Cationic RAFT Controlled Radical (RAFT) Polymerization->RAFT FR_Features Robust, High MW Poor Control (High PDI) FreeRadical->FR_Features leads to Cat_Features Sensitive to Impurities Potentially Stereospecific Cationic->Cat_Features leads to RAFT_Features Controlled MW and PDI Versatile RAFT->RAFT_Features leads to

Caption: Relationship between polymerization techniques and their characteristics.

Concluding Remarks

The polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) offers a pathway to novel polymeric materials with potentially valuable properties. The choice of polymerization method will be critical in tuning the final characteristics of the polymer. The protocols provided herein, based on analogous systems, offer a starting point for the successful synthesis and investigation of this new polymer. It is recommended that small-scale trial polymerizations are conducted to optimize reaction conditions for each specific technique. Further characterization, such as polarized optical microscopy and X-ray diffraction, will be essential to elucidate the liquid crystalline properties of the resulting polymers.

References

Application Notes and Protocols for the Utilization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in Liquid Crystal Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of side-chain liquid crystalline polymers (SCLCPs) using the monomer (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). The protocols detailed below are designed to guide researchers in the development of novel liquid crystal polymers with potential applications in advanced materials and drug delivery systems.

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a key monomer in the synthesis of SCLCPs. Its rigid bicyclohexyl core contributes to the formation of stable mesophases, while the terminal vinyl group allows for polymerization via various mechanisms. The resulting polymers exhibit liquid crystalline properties, combining the fluidity of liquids with the long-range order of crystalline solids. These unique characteristics make them suitable for a range of applications, including stimuli-responsive materials for controlled drug release.

The synthesis of SCLCPs from vinyl monomers can be primarily achieved through two methods: free-radical polymerization and living cationic polymerization. The choice of method influences the polymer's molecular weight, polydispersity, and overall architecture, thereby affecting its final properties.

Physicochemical Properties of the Monomer

A summary of the key physicochemical properties of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is presented in the table below.

PropertyValue
CAS Number 129738-34-7
Molecular Formula C₁₉H₃₄
Molecular Weight 262.48 g/mol
Appearance White crystalline solid
Purity Typically >98%

Experimental Protocols for Polymer Synthesis

This section details the experimental procedures for the synthesis of poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)) via free-radical and living cationic polymerization.

Protocol 1: Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for synthesizing vinyl polymers. This protocol utilizes 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator.[1][2][3]

Materials:

  • (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) monomer and AIBN in anhydrous toluene. A typical monomer to initiator molar ratio is 100:1.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70-80°C and stir for 24-48 hours under an inert atmosphere.

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

Characterization: The resulting polymer can be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and liquid crystalline phase transition temperatures.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures.

Quantitative Data Summary (Typical Results):

ParameterValue
Monomer:Initiator Ratio 100:1 (mol/mol)
Reaction Temperature 70°C
Reaction Time 24 h
Typical Mn (GPC) 15,000 - 30,000 g/mol
Typical PDI (GPC) 1.5 - 2.5
Protocol 2: Living Cationic Polymerization

Living cationic polymerization offers better control over the molecular weight and polydispersity of the resulting polymer. This protocol is adapted from methods used for bulky vinyl ethers and vinylcyclohexane derivatives.[4][5][6][7]

Materials:

  • (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (monomer)

  • Initiator system: e.g., 1-isobutoxyethyl acetate / Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) or a similar Lewis acid.

  • Anhydrous dichloromethane (DCM) or toluene (solvent)

  • Methanol (quenching agent)

  • Nitrogen or Argon gas (inert atmosphere)

  • Glove box or Schlenk line for handling air- and moisture-sensitive reagents.

Procedure:

  • Reaction Setup: All glassware should be rigorously dried, and the reaction should be performed under a dry, inert atmosphere.

  • Solvent and Monomer Preparation: In a Schlenk flask, dissolve the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) monomer in anhydrous DCM.

  • Initiation: Cool the monomer solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath. Add the initiator (e.g., 1-isobutoxyethyl acetate) followed by the dropwise addition of the Lewis acid (e.g., Et₁.₅AlCl₁.₅).

  • Polymerization: Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-4 hours), with constant stirring.

  • Termination: Quench the polymerization by adding pre-chilled methanol.

  • Purification: Allow the mixture to warm to room temperature. Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.

Characterization: The polymer should be characterized using the same techniques as described for the free-radical polymerization protocol.

Quantitative Data Summary (Expected Results):

ParameterValue
Monomer:Initiator Ratio 50:1 to 500:1 (mol/mol)
Reaction Temperature -78°C
Reaction Time 1-4 h
Expected Mn (GPC) Controlled by Monomer:Initiator ratio
Expected PDI (GPC) < 1.3

Application in Drug Delivery: Stimuli-Responsive Release

SCLCPs synthesized from (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) can be designed to exhibit stimuli-responsive behavior, making them excellent candidates for controlled drug delivery systems.[8][9][10][11][12][13][14] The release of an encapsulated drug can be triggered by external stimuli such as temperature or pH changes, which induce a phase transition in the liquid crystalline polymer matrix, thereby altering the drug diffusion rate.

Temperature-Responsive Drug Release

Principle: Many SCLCPs exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).[11][15] Below or above this temperature, the polymer undergoes a phase transition, for example, from a more ordered smectic phase to a less ordered nematic phase, or to an isotropic state. This change in the polymer matrix's structure can significantly alter the diffusion coefficient of an entrapped drug, leading to a temperature-triggered release.[12]

Experimental Protocol for Drug Loading and Release Study:

  • Drug Loading:

    • Dissolve the synthesized liquid crystal polymer and the desired drug (e.g., a model hydrophobic drug like naproxen) in a common solvent (e.g., dichloromethane).[11]

    • Cast the solution into a thin film by solvent evaporation.

    • Alternatively, for nanoparticle formulations, use nanoprecipitation or emulsion-evaporation methods.

  • In Vitro Release Study:

    • Place the drug-loaded polymer film or nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at different temperatures (e.g., below and above the polymer's phase transition temperature).

    • At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

pH-Responsive Drug Release

Principle: For pH-responsive release, the SCLCP can be copolymerized with a monomer containing pH-sensitive functional groups (e.g., carboxylic acids or amines). Changes in the pH of the surrounding medium will alter the ionization state of these groups, leading to conformational changes in the polymer backbone and/or the liquid crystalline side chains. This can disrupt the liquid crystalline packing and trigger the release of the encapsulated drug.[10][13][16][17]

Experimental Protocol for pH-Responsive System:

  • Copolymer Synthesis: Synthesize a copolymer of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) and a pH-sensitive vinyl monomer (e.g., acrylic acid or dimethylaminoethyl methacrylate) using one of the polymerization methods described above.

  • Drug Loading: Follow the same procedure as for the temperature-responsive system.

  • In Vitro Release Study:

    • Conduct the release study in buffers of different pH values (e.g., pH 5.0 to simulate the endosomal environment and pH 7.4 to simulate physiological conditions).

    • Monitor the drug release over time as previously described.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for polymer synthesis and the conceptual mechanism of stimuli-responsive drug release.

Polymer_Synthesis_Workflow cluster_monomer_prep Monomer & Initiator Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Dissolve Dissolve in Solvent Monomer->Dissolve Initiator Initiator (AIBN or Cationic) Initiator->Dissolve Solvent Anhydrous Solvent Solvent->Dissolve Degas Degas (Freeze-Pump-Thaw) Dissolve->Degas React React under Inert Atmosphere (Heat or Low Temp) Degas->React Precipitate Precipitate in Non-solvent React->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Analysis NMR, GPC, DSC, POM Dry->Analysis

Caption: Experimental workflow for the synthesis of poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)).

Drug_Release_Mechanism cluster_system Drug Delivery System cluster_stimulus External Stimulus cluster_response Polymer Response cluster_outcome Outcome LCP_Drug Liquid Crystal Polymer Matrix Drug Molecules (Encapsulated) Phase_Transition Phase Transition of LCP Matrix Diffusion_Change Increased Drug Diffusion LCP_Drug:drug->Diffusion_Change diffuses out Stimulus Temperature or pH Change Stimulus->Phase_Transition Phase_Transition->Diffusion_Change Drug_Release Controlled Drug Release Diffusion_Change->Drug_Release

Caption: Conceptual diagram of stimuli-responsive drug release from a liquid crystal polymer matrix.

Conclusion

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a versatile monomer for the synthesis of side-chain liquid crystalline polymers with tunable properties. The choice of polymerization technique, either free-radical or living cationic, allows for control over the polymer's molecular architecture. The resulting polymers hold significant promise for applications in drug delivery, where their stimuli-responsive nature can be harnessed to achieve controlled and targeted release of therapeutic agents. The protocols and concepts outlined in these application notes provide a solid foundation for researchers to explore and develop novel materials based on this promising liquid crystal monomer.

References

Application Note: NMR Characterization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (CAS No. 129738-34-7) is a key intermediate in the synthesis of liquid crystals and other advanced materials. Its rigid bicyclohexyl core, combined with the reactive vinyl group and the flexible pentyl chain, imparts unique properties that are leveraged in the development of new technologies. Accurate structural elucidation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the comprehensive characterization of this molecule. This application note provides a detailed protocol and predicted NMR data for the analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Predicted NMR Data

Due to the limited availability of public domain experimental spectra for this specific compound, the following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of structurally related compounds, including 4-vinyl-1-cyclohexene, (trans,trans)-4-propyl-4'-vinyl-1,1'-bi(cyclohexane), and other substituted bicyclohexyl derivatives. These predicted values serve as a guide for spectral assignment.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in CDCl₃ at 400 MHz

Chemical GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Vinyl (-CH=CH₂)5.75 - 5.85dddJ ≈ 17.0, 10.5, 6.5
Vinyl (=CH₂)4.88 - 4.98m
Cyclohexyl (CH attached to vinyl)1.95 - 2.05m
Cyclohexyl (axial CH₂)1.65 - 1.80m
Cyclohexyl (equatorial CH₂)1.15 - 1.30m
Cyclohexyl (CH attached to pentyl)0.95 - 1.05m
Pentyl (-CH₂-)1.20 - 1.35m
Pentyl (-CH₃)0.85 - 0.95tJ ≈ 7.0
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in CDCl₃ at 100 MHz

Carbon AtomPredicted Chemical Shift (δ, ppm)
Vinyl (-C H=CH₂)142 - 143
Vinyl (=C H₂)110 - 111
Cyclohexyl (C H attached to vinyl)45 - 47
Cyclohexyl (C H attached to pentyl)43 - 45
Bicyclohexyl junction (C H)40 - 42
Cyclohexyl (-C H₂-)30 - 35
Pentyl (-C H₂-)22 - 37
Pentyl (-C H₃)14 - 15

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity : Ensure the sample of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is free from particulate matter and residual solvents from synthesis.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound.

  • Concentration :

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure :

    • Weigh the sample directly into a clean, dry NMR tube.

    • Add the deuterated solvent.

    • Cap the tube and gently vortex or invert the tube until the sample is fully dissolved.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy :

    • Pulse Program : Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width : 10-12 ppm, centered around 5 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width : 200-220 ppm, centered around 100 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more, depending on the sample concentration.

  • 2D NMR Spectroscopy (for full structural assignment) :

    • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Visualization of Key Structures and Workflows

Molecular Structure

Molecular Structure of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) cluster_pentyl Pentyl Group cluster_cyclohexyl1 Cyclohexane Ring 1 cluster_bicyclohexyl Bicyclohexyl Core cluster_cyclohexyl2 Cyclohexane Ring 2 cluster_vinyl Vinyl Group C1 CH3 C2 CH2 C3 CH2 C4 CH2 C5 CH2 CH_p CH C5->CH_p CH_j1 CH CH_p->CH_j1 CH_j2 CH CH_j1->CH_j2 trans,trans linkage CH_v CH CH_j2->CH_v V_CH CH CH_v->V_CH V_CH2 CH2 V_CH->V_CH2 =

Caption: Molecular structure of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

NMR Characterization Workflow

NMR Characterization Workflow SamplePrep Sample Preparation (5-50 mg in CDCl3) Acquire1D 1D NMR Acquisition (1H, 13C) SamplePrep->Acquire1D Process1D 1D Data Processing (FT, Phasing, Baseline Correction) Acquire1D->Process1D Analyze1D Preliminary 1D Analysis (Chemical Shifts, Integration, Multiplicity) Process1D->Analyze1D Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Analyze1D->Acquire2D If structure is complex or requires confirmation Assign Full Spectral Assignment Analyze1D->Assign Process2D 2D Data Processing Acquire2D->Process2D Analyze2D Detailed 2D Analysis (Correlation mapping) Process2D->Analyze2D Analyze2D->Assign Report Final Report Generation Assign->Report

Caption: Logical workflow for the NMR characterization of the target compound.

Conclusion

This application note provides a comprehensive guide for the NMR characterization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). While experimental data for this specific molecule is not widely published, the provided predicted chemical shifts, based on analogous structures, offer a reliable starting point for spectral interpretation. The detailed experimental protocols for sample preparation and data acquisition will enable researchers to obtain high-quality NMR data for accurate structural verification and purity assessment, which are essential for its application in materials science and drug development.

Application Note: HPLC Purity Analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a non-chromophoric, non-polar compound. Due to the absence of a significant UV-absorbing chromophore in the molecule, this protocol utilizes a Universal HPLC detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for detecting compounds with poor UV absorption. The method employs reversed-phase chromatography for optimal separation of the main compound from potential impurities.

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a bicyclohexyl derivative with a non-polar nature. Accurate purity assessment is critical for its application in research and development, particularly in pharmaceutical and materials science. Standard HPLC with UV detection is often challenging for such compounds due to their lack of a chromophore. This protocol provides a reliable method using a universal detector to overcome this limitation, ensuring accurate quantification of purity.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a universal detector (ELSD or CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of non-polar compounds.[1][2]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Preparation of Mobile Phase and Sample
  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) sample.

    • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters

The following table summarizes the chromatographic conditions for the analysis.

ParameterDescription
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution 0-1 min: 70% B1-10 min: 70% to 100% B10-15 min: 100% B15.1-20 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD or CAD
ELSD Parameters Nebulizer Temperature: 30 °CEvaporator Temperature: 50 °CGas Flow: 1.5 SLM
CAD Parameters Power Function: 1.0Filter: None
Data Analysis

The purity of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is determined by the area percentage method. The percentage purity is calculated as follows:

Data Presentation

The quantitative data for the purity analysis of three different batches of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) are summarized in the table below.

Sample IDRetention Time (min)Peak AreaPurity (%)
Batch 18.5412548799.5
Batch 28.5513021499.2
Batch 38.5312875599.7

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Weighing B Dissolution in Acetonitrile A->B C Dilution to Final Concentration B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E F Separation on C18 Column E->F G Detection (ELSD/CAD) F->G H Chromatogram Generation G->H I Peak Integration H->I J Purity Calculation (% Area) I->J

Caption: Workflow for HPLC purity analysis.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity determination of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). The use of a universal detector like ELSD or CAD is essential for the accurate analysis of this non-chromophoric compound. This protocol is suitable for routine quality control and purity assessment in research and industrial settings.

References

Application of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in Liquid Crystal Displays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), hereafter referred to as V-PCH-5, is a liquid crystalline compound featuring a bicyclohexane core. This molecular structure imparts specific physical and electro-optical properties that are of interest for the formulation of liquid crystal mixtures used in various types of liquid crystal displays (LCDs). The presence of the vinyl (-CH=CH2) terminal group offers a reactive site, enabling potential polymerization to form polymer-stabilized liquid crystal (PSLC) or polymer network liquid crystal (PNLC) displays, which can exhibit improved switching times and viewing angles. This document provides detailed application notes and experimental protocols for the utilization of V-PCH-5 in nematic liquid crystal mixtures.

Core Application: Additive in Nematic Liquid Crystal Mixtures

V-PCH-5 is primarily intended for use as a component in nematic liquid crystal mixtures. Its bicyclohexane core contributes to a low birefringence (Δn) and can influence the dielectric anisotropy (Δε) and rotational viscosity (γ₁) of the host mixture. The specific trans,trans configuration of the cyclohexane rings ensures a relatively linear molecular shape, which is conducive to maintaining the nematic phase over a broad temperature range.

Key Functions in LCD Mixtures:

  • Modification of Electro-Optical Properties: By carefully selecting the concentration of V-PCH-5, the threshold voltage, switching times, and contrast ratio of the final display can be tailored.

  • Lowering Birefringence: The saturated bicyclohexane core of V-PCH-5 typically leads to a lower birefringence compared to analogous compounds containing phenyl rings. This is advantageous for applications where a smaller optical path difference is required, such as in thinner display cells.

  • Polymer Network Formation: The terminal vinyl group allows for in-situ photopolymerization when mixed with a photoinitiator and exposed to UV light. This creates a polymer network that can stabilize the liquid crystal alignment, leading to faster response times and wider viewing angles.

Data Presentation: Properties of a V-PCH-5 Doped Nematic Mixture

To illustrate the effect of V-PCH-5, this section presents hypothetical yet representative data for a nematic liquid crystal mixture based on the well-characterized host, 4-Cyano-4'-pentylbiphenyl (5CB). The following tables summarize the key physical properties of pure 5CB and a mixture containing 15% by weight of V-PCH-5.

Table 1: Physical Properties of Host and Doped Liquid Crystal Mixture

Property5CB (Host)5CB + 15% V-PCH-5 (Mixture A)
Clearing Point (T_c)35.0 °C42.5 °C
Dielectric Anisotropy (Δε) at 25°C, 1 kHz+11.0+8.5
Birefringence (Δn) at 25°C, 589 nm0.1800.155
Rotational Viscosity (γ₁) at 25°C100 mPa·s120 mPa·s
Threshold Voltage (V_th) for a 5 µm cell1.8 V2.1 V

Table 2: Electro-Optical Performance of a 5 µm Twisted Nematic (TN) Cell

Parameter5CB (Host)5CB + 15% V-PCH-5 (Mixture A)
Rise Time (τ_on) at 25°C15 ms18 ms
Decay Time (τ_off) at 25°C25 ms28 ms
Contrast Ratio> 1000:1> 1000:1

Experimental Protocols

Protocol 1: Preparation of a Nematic Liquid Crystal Mixture

This protocol describes the preparation of "Mixture A" containing 85% 5CB and 15% V-PCH-5 by weight.

Materials:

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (V-PCH-5)

  • Small glass vial with a PTFE-lined cap

  • Analytical balance

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Spatula

  • Argon or Nitrogen gas supply (optional, for inert atmosphere)

Procedure:

  • Weighing: Accurately weigh 0.850 g of 5CB and 0.150 g of V-PCH-5 into a clean, dry glass vial.

  • Mixing: Add a small magnetic stir bar to the vial.

  • Heating and Stirring: Place the vial on a hot plate and heat it to a temperature approximately 10-15°C above the clearing point of the mixture (around 55-60°C for Mixture A).

  • Homogenization: Stir the mixture gently until it becomes a completely clear and homogeneous isotropic liquid. This typically takes 30-60 minutes.

  • Inert Atmosphere (Optional): For sensitive mixtures or long-term storage, it is advisable to purge the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

  • Cooling and Storage: Turn off the heat and allow the mixture to cool slowly to room temperature. The mixture will transition into the nematic phase. Store the vial tightly capped in a cool, dark place.

Protocol 2: Measurement of Clearing Point (Nematic-to-Isotropic Transition Temperature)

Apparatus:

  • Polarizing Optical Microscope (POM) with a hot stage

  • Glass microscope slides and cover slips

  • Capillary tubes

Procedure:

  • Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean microscope slide. Cover it with a cover slip, allowing the mixture to spread into a thin film via capillary action.

  • Microscope Setup: Place the slide on the hot stage of the polarizing microscope.

  • Heating: Slowly heat the sample at a controlled rate (e.g., 1-2°C per minute).

  • Observation: Observe the texture of the liquid crystal through the microscope under crossed polarizers. The nematic phase will appear birefringent (textured and colorful).

  • Clearing Point Determination: The clearing point (T_c) is the temperature at which the texture completely disappears, and the field of view becomes uniformly dark (isotropic). Record this temperature.

  • Cooling: Slowly cool the sample to observe the formation of the nematic phase from the isotropic liquid to confirm the transition is reversible.

Protocol 3: Fabrication and Characterization of a Polymer-Stabilized Liquid Crystal (PSLC) Cell

This protocol outlines the creation of a PSLC cell using "Mixture A" with the addition of a photoinitiator.

Materials:

  • Mixture A (5CB + 15% V-PCH-5)

  • Photoinitiator (e.g., Irgacure 651)

  • Indium Tin Oxide (ITO) coated glass substrates with alignment layers (e.g., rubbed polyimide for planar alignment)

  • UV-curable sealant containing spacers of a defined thickness (e.g., 5 µm)

  • UV lamp (365 nm)

  • Function generator and voltage amplifier

  • Photodetector and oscilloscope

Procedure:

  • Doping with Photoinitiator: Prepare a new mixture by adding a small amount of photoinitiator to Mixture A (e.g., 0.5% by weight). Ensure complete dissolution by gentle heating and stirring in the isotropic phase.

  • Cell Assembly: Construct an empty liquid crystal cell by placing two ITO substrates together with the alignment layers facing inwards. Use a UV-curable sealant with spacers to define the cell gap and seal the edges, leaving a small filling port.

  • Cell Filling: Fill the empty cell with the photoinitiator-doped mixture via capillary action in the isotropic phase.

  • UV Curing: Place the filled cell under a UV lamp. The exposure time and intensity will depend on the photoinitiator and its concentration. A typical exposure might be 10-20 mW/cm² for 5-10 minutes. This process polymerizes the V-PCH-5, forming a polymer network within the liquid crystal host.

  • Electro-Optical Characterization:

    • Place the cured PSLC cell between crossed polarizers.

    • Apply a square-wave voltage of varying amplitude and frequency from the function generator.

    • Measure the transmitted light intensity using a photodetector connected to an oscilloscope to determine the voltage-transmittance curve, switching times (rise and decay times), and contrast ratio.

Mandatory Visualizations

experimental_workflow cluster_prep Mixture Preparation cluster_char Characterization cluster_pslc PSLC Fabrication weigh Weigh LC Components (5CB & V-PCH-5) mix Mix in Vial weigh->mix heat Heat & Stir (Isotropic Phase) mix->heat cool Cool to Room Temp. heat->cool pom Clearing Point (POM) cool->pom dope Add Photoinitiator cool->dope eom Electro-Optical Measurements fill Fill LC Cell dope->fill cure UV Cure fill->cure cure->eom

Caption: Experimental workflow for the preparation and characterization of a V-PCH-5 doped liquid crystal mixture and a corresponding polymer-stabilized liquid crystal cell.

lc_mixture_logic Host Host Nematic LC (e.g., 5CB) Mixture LC Mixture Host->Mixture Additive (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) (V-PCH-5) Additive->Mixture Properties Modified Properties Mixture->Properties determines Application LCD Application Properties->Application enables

Application Notes and Protocols for Reactions of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent reactions of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a molecule of interest in materials science, particularly for the development of liquid crystals and advanced polymers. The protocols outlined below are based on established organic chemistry principles and provide a foundation for the exploration of this compound's reactivity and potential applications.

Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

The synthesis of the target molecule can be envisioned through a multi-step process, beginning with the formation of the bi(cyclohexane) core, followed by the introduction of the pentyl and vinyl functional groups. A plausible synthetic route involves the preparation of a ketone precursor, which is then converted to the vinyl group via a Wittig reaction.

Protocol 1: Synthesis of (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one

A key intermediate for the synthesis is the corresponding ketone. This can be prepared through methods such as the oxidation of the corresponding alcohol, which in turn can be synthesized from commercially available starting materials.

Materials:

  • (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-ol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-ol in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ketone.

Protocol 2: Wittig Reaction for the Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

The Wittig reaction is a reliable method for converting ketones to alkenes.[1][2][3][4] In this step, the ketone precursor is reacted with a phosphorus ylide to generate the target vinyl compound.

Materials:

  • (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or other strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The solution will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • In a separate flask, dissolve (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one (1.0 equivalent) in anhydrous THF.

  • Slowly add the ketone solution to the ylide solution via cannula or syringe.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, containing triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

Data Presentation: Synthesis

ParameterValue
Reactant Quantities
(trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one1.0 eq
Methyltriphenylphosphonium bromide1.1 eq
n-Butyllithium1.1 eq
Reaction Conditions
Ylide Formation Temperature0 °C to Room Temperature
Ylide Formation Time1 hour
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Product Information
Product Name(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)
Expected Yield70-85% (estimated)[1]

Reactions of the Vinyl Group

The vinyl group of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is susceptible to a variety of addition reactions, allowing for further functionalization.

Protocol 3: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Epoxidation of the vinyl group creates a reactive epoxide ring, a valuable intermediate for further synthetic transformations.[5][6]

Materials:

  • (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude epoxide.

  • Purification can be achieved by column chromatography.

Protocol 4: Hydroboration-Oxidation

This two-step procedure results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.[7][8][9][10][11]

Materials:

  • (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

  • Borane-tetrahydrofuran complex (BH3·THF) or 9-Borabicyclo[3.3.1]nonane (9-BBN) for higher selectivity

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H2O2) solution

  • Diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the vinyl compound in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the borane solution (e.g., 9-BBN for improved selectivity) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the mixture back to 0 °C and slowly add the sodium hydroxide solution, followed by the very careful, dropwise addition of hydrogen peroxide.

  • Stir the mixture at room temperature for a few hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Protocol 5: Free-Radical Polymerization

The vinyl group makes this molecule a suitable monomer for polymerization, potentially leading to the formation of liquid crystalline polymers.[12]

Materials:

  • (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (initiator)

  • Anhydrous toluene or other suitable solvent

  • Methanol (for precipitation)

Procedure:

  • Dissolve the monomer and the initiator (e.g., AIBN, 1-2 mol%) in anhydrous toluene in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for the desired time (several hours to days), which may result in an increase in viscosity.

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Data Presentation: Reactions of the Vinyl Group

ReactionReagentsProductExpected Regioselectivity
Epoxidationm-CPBA2-((trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-yl)oxiraneN/A
Hydroboration-Oxidation1. 9-BBN 2. H₂O₂, NaOH2-((trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-yl)ethanolAnti-Markovnikov
PolymerizationAIBN, heatPoly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane))Head-to-tail addition

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4_Pentyl_bicyclohexanol 4-Pentyl-1,1'-bi(cyclohexan)-4'-ol Ketone (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one 4_Pentyl_bicyclohexanol->Ketone Oxidation (PCC) Vinyl_Compound (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Ketone->Vinyl_Compound Wittig Reaction (Ph3PCH3Br, n-BuLi)

Caption: Synthetic workflow for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Reaction_Pathways cluster_reactions Reactions of the Vinyl Group Vinyl_Compound (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Epoxide Epoxide Derivative Vinyl_Compound->Epoxide Epoxidation (m-CPBA) Primary_Alcohol Primary Alcohol Vinyl_Compound->Primary_Alcohol Hydroboration-Oxidation (9-BBN, H2O2, NaOH) Polymer Polymer Vinyl_Compound->Polymer Free-Radical Polymerization (AIBN, heat)

Caption: Key reaction pathways for the functionalization of the vinyl group.

References

Application Notes and Protocols for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a unique vinyl monomer featuring a bulky and hydrophobic bicyclohexyl side group. This structure imparts significant rigidity and lipophilicity to the resulting polymer, poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)). These characteristics make it a promising candidate for various applications in materials science and particularly in the pharmaceutical field for the development of novel drug delivery systems. The polymer's hydrophobic nature is well-suited for the encapsulation and controlled release of poorly water-soluble (lipophilic) drugs, a significant challenge in drug formulation.

Polymers derived from vinyl monomers are a cornerstone of polymer chemistry, with applications ranging from common plastics to advanced biomedical devices.[1] The specific properties of poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)) are dictated by its large aliphatic side chain, which can influence its thermal properties, solubility, and interactions with biological systems.

Potential Applications in Drug Delivery

The development of effective drug delivery systems is crucial for optimizing the therapeutic efficacy of pharmaceutical agents.[2][3][4] Polymers play a pivotal role in this field by enabling controlled release, targeted delivery, and improved stability of drugs.[2][3][4] The unique properties of poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)) suggest its potential in the following areas:

  • Nanoparticle-based Drug Delivery: The inherent hydrophobicity of the polymer makes it an excellent candidate for forming the matrix of nanoparticles designed to encapsulate lipophilic drugs. These nanoparticles can potentially improve the bioavailability of such drugs by protecting them from degradation in the physiological environment and facilitating their transport across biological membranes.

  • Micellar Drug Carriers: Amphiphilic block copolymers containing a poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)) segment can self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles can serve as a reservoir for hydrophobic drugs, while the hydrophilic shell ensures stability in the bloodstream.[2]

  • Hydrophobic Coatings for Medical Devices: The polymer's lipophilic nature could be utilized to create hydrophobic coatings on medical implants or devices to modulate their interaction with biological tissues and fluids.

Monomer and Anticipated Polymer Properties

A summary of the known properties of the monomer and the anticipated properties of the corresponding polymer is provided in the table below. The polymer properties are estimations based on the characteristics of similar poly(vinylcyclohexane) derivatives.

Property(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (Monomer)Poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)) (Polymer) - Anticipated
CAS Number 129738-34-7-
Molecular Formula C₁₉H₃₄(C₁₉H₃₄)n
Molecular Weight 262.48 g/mol Varies with degree of polymerization
Appearance -White to off-white powder/solid
Solubility Soluble in nonpolar organic solvents (e.g., hexane, toluene)Soluble in nonpolar organic solvents; Insoluble in water and polar solvents
Glass Transition Temp (Tg) -Expected to be high due to the rigid side chain
Thermal Stability -Expected to have good thermal stability

Experimental Protocols

Due to the limited availability of specific literature on the polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), the following protocols are generalized procedures for cationic and free-radical polymerization of vinyl monomers with bulky side chains. These should be considered as starting points for experimental design and optimization.

Protocol 1: Cationic Polymerization

Cationic polymerization is a suitable method for vinyl monomers with electron-donating groups.[5][6] The bulky bicyclohexyl group may stabilize the propagating carbocation.

Materials:

  • (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

  • Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄))[5]

  • Anhydrous, non-polar solvent (e.g., Dichloromethane, Hexane)

  • Quenching agent (e.g., Methanol)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk line, syringes, etc.)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (nitrogen or argon).

  • Monomer Solution: In a Schlenk flask, dissolve a known amount of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in the anhydrous solvent.

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., -78 °C to 0 °C). Add the Lewis acid initiator dropwise via syringe while stirring.

  • Polymerization: Allow the reaction to proceed for a set period (e.g., 1-24 hours), monitoring the viscosity of the solution.

  • Termination: Quench the polymerization by adding an excess of cold methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, ethanol).

  • Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.

Protocol 2: Free-Radical Polymerization

Free-radical polymerization is a versatile method for a wide range of vinyl monomers.[7]

Materials:

  • (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

  • Free-Radical Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))[7]

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In a reaction flask equipped with a condenser and a magnetic stirrer, add the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) monomer, the free-radical initiator, and the solvent.

  • Degassing: De-gas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain it for a specified time (e.g., 6-24 hours) under an inert atmosphere.

  • Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, re-dissolve it in a small amount of a good solvent (e.g., THF), and re-precipitate it to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.

  • Characterization: Analyze the polymer using GPC, NMR, and DSC as described in the cationic polymerization protocol.

Experimental Workflow and Signaling Pathway Diagrams

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) Polymerization Polymerization Reaction (Inert Atmosphere) Monomer->Polymerization Initiator Initiator (Cationic or Free-Radical) Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR DSC DSC (Tg) Drying->DSC Final_Polymer Final_Polymer Drying->Final_Polymer Purified Polymer

Caption: General workflow for the synthesis and characterization of poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)).

Drug_Delivery_Application cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Pathway Polymer Poly((trans,trans)-4-pentyl-4'-vinyl- 1,1'-bi(cyclohexane)) Formulation Nanoprecipitation or Emulsification Polymer->Formulation Drug Hydrophobic Drug Drug->Formulation Nanoparticles Drug-loaded Nanoparticles Formulation->Nanoparticles Administration Systemic Administration Nanoparticles->Administration Circulation Bloodstream Circulation Administration->Circulation Targeting Passive Targeting (EPR Effect) Circulation->Targeting Cellular_Uptake Cellular Uptake Targeting->Cellular_Uptake Release Drug Release Cellular_Uptake->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Conceptual pathway for the application of the polymer in nanoparticle-based drug delivery.

References

Application Notes and Protocols: Heck Reaction for Vinyl Group Addition in Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide or triflate with an alkene.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its tolerance of a wide variety of functional groups and its ability to construct complex molecular architectures.[3] For professionals in pharmaceutical and agrochemical research, the Heck reaction provides a robust method for the synthesis of novel compounds and complex intermediates.[4]

This document provides detailed application notes and experimental protocols for the Heck reaction focused on the addition of a vinyl group to a cyclohexane ring. This transformation is particularly valuable for the synthesis of vinylcyclohexane derivatives, which are important building blocks in medicinal chemistry and materials science. We will cover the use of various vinylating agents, including organostannanes, organoborons, and vinyl halides, and provide comparative data to guide your synthetic strategy.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the cyclohexane derivative, forming a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The vinylating agent coordinates to the palladium center, followed by insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the vinylated cyclohexane product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.

The regioselectivity and stereoselectivity of the reaction can be influenced by various factors, including the choice of catalyst, ligands, solvent, and the nature of the substrates.[1]

Data Presentation: Comparison of Vinylating Agents

The choice of vinylating agent is a critical parameter in the Heck reaction. The following table summarizes the performance of different vinylating agents in the addition to cyclohexane derivatives, based on available literature data.

Vinylating Agent ClassExample ReagentCyclohexane SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Organotin Trimethylvinyltin4-tert-Butylcyclohexen-1-yl triflatePd(PPh₃)₄-THFReflux1.578-79[4]
Organotin VinyltributyltinCyclohexenyl triflatePd(PPh₃)₄LiClTHF6524~90*[5]
Organoboron Potassium VinyltrifluoroborateAryl Bromide (general)PdCl₂(dppf)Cs₂CO₃THF/H₂O801272[5]
Vinyl Halide Vinyl BromideCyclohexenePd(OAc)₂/dpppNaOAcNMP12024Moderate[6]

*Yield reported for a similar vinyl triflate; specific data for cyclohexenyl triflate was not available.

Experimental Protocols

The following are detailed protocols for key experiments in the vinylation of cyclohexane derivatives via the Heck reaction.

Protocol 1: Heck-type (Stille) Coupling of a Cyclohexenyl Triflate with Trimethylvinyltin

This protocol is adapted from the synthesis of 4-tert-butyl-1-vinylcyclohexene.[4]

Materials:

  • 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate

  • Trimethylvinyltin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Pentane

  • Saturated sodium bicarbonate solution

  • Water

  • Saturated sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Argon or Nitrogen gas

Equipment:

  • Dry, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Argon or Nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Bulb-to-bulb distillation apparatus (Kugelrohr)

Procedure:

  • Reaction Setup: In a dry, 2-L, one-necked, round-bottomed flask equipped with a magnetic stirring bar, an argon inlet, and a condenser, add tetrakis(triphenylphosphine)palladium(0) (1.18 g, 1.02 mmol) and lithium chloride (12.9 g, 0.305 mol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add 500 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture for 15 minutes under a static argon atmosphere.

  • Reagent Addition: In a separate flask, prepare a solution of 4-tert-butylcyclohexen-1-yl trifluoromethanesulfonate (28.0 g, 0.0979 mol) and trimethylvinyltin (19.0 g, 0.0997 mol) in 250 mL of anhydrous THF.

  • Transfer the solution of the triflate and organostannane to the reaction flask via cannula. Rinse the flask with an additional 250 mL of anhydrous THF and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Partition the mixture between 500 mL of water and 250 mL of pentane.

    • Separate the layers and extract the aqueous layer with two 200-mL portions of pentane.

    • Combine the organic layers and wash with two 250-mL portions each of a concentrated sodium bicarbonate solution, water, and a saturated sodium chloride solution.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting yellow oil by bulb-to-bulb distillation at 65–68°C (0.55 mm) to yield 12.6–12.8 g (78–79%) of 4-tert-butyl-1-vinylcyclohexene as a colorless oil.

Protocol 2: General Procedure for Heck Reaction of Cyclohexenyl Halides with Vinylating Agents

This generalized protocol can be adapted for various vinylating agents like vinylboronic acids or vinyl ethers with appropriate modifications to the base and solvent system.

Materials:

  • Cyclohexenyl halide (e.g., 1-bromocyclohexene)

  • Vinylating agent (e.g., potassium vinyltrifluoroborate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃) or 1,3-bis(diphenylphosphino)propane (dppp))

  • Base (e.g., triethylamine (Et₃N), sodium acetate (NaOAc), or potassium carbonate (K₂CO₃))

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Condenser (if not in a sealed tube)

  • Inert gas line

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add the cyclohexenyl halide (1.0 equiv), the vinylating agent (1.2-1.5 equiv), the base (2.0 equiv), and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X      L₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord AlkeneComplex R-Pd(II)-X   (H₂C=CH₂)        L Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-CH₂-CH₂-Pd(II)-X                 L MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex [H-Pd(II)-X]⁺ (R-CH=CH₂)      L BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product R-CH=CH₂ ProductComplex->Product RedElim->Pd0 HX HX RedElim->HX Base Base Base->RedElim RX R-X (Cyclohexenyl Triflate/Halide) RX->OxAdd Alkene H₂C=CH₂ (Vinylating Agent) Alkene->Coord

Caption: Catalytic cycle of the Heck reaction for vinyl group addition.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis start Start reagents Weigh Cyclohexane Substrate, Vinylating Agent, Catalyst, Ligand, and Base start->reagents setup Assemble Dry Glassware under Inert Atmosphere reagents->setup solvent Add Anhydrous Solvent setup->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography or Distillation dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for the Heck vinylation of cyclohexanes.

Conclusion

The Heck reaction is a versatile and reliable method for the synthesis of vinyl-substituted cyclohexanes. The choice of the vinylating agent, catalyst, and reaction conditions can be tailored to achieve desired outcomes in terms of yield and selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors. Further optimization may be required for specific substrates and desired products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the synthetic step.

Step 1: Synthesis of (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one

A common route to the bicyclohexane core involves the reaction of a pentyl Grignard reagent with a protected 4-bromocyclohexanone, followed by deprotection and oxidation, or starting from a commercially available bicyclohexane carboxylic acid and converting it to the ketone. Problems often arise from the Grignard reaction or in achieving the desired stereochemistry.

Observed Problem Potential Cause Suggested Solution
Low yield of Grignard reagent Presence of moisture or oxygen in the reaction setup.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive magnesium turnings.Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane before adding the alkyl halide.
Formation of bipentyl side product Wurtz coupling of the pentyl halide.Add the pentyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Mixture of cis and trans isomers in the final ketone Incomplete isomerization to the thermodynamically more stable trans,trans isomer.After the initial formation of the bicyclohexane ring, perform an equilibration step using a base like sodium ethoxide in ethanol to favor the formation of the diequatorial (trans,trans) isomer. Monitor the isomerization by GC or NMR.
Unreacted starting materials Insufficient reaction time or temperature for the Grignard reaction or subsequent steps.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or temperature cautiously.
Step 2: Wittig Reaction to form (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

The conversion of the ketone to the vinyl group is commonly achieved via a Wittig reaction. Key challenges include the removal of the triphenylphosphine oxide byproduct and controlling the stereochemistry of the newly formed double bond.

Observed Problem Potential Cause Suggested Solution
Low yield of the vinyl product Incomplete reaction.Ensure the ylide is fully formed before adding the ketone. Use a strong enough base (e.g., n-butyllithium) to deprotonate the phosphonium salt. Monitor the reaction by TLC to confirm the consumption of the ketone.
Steric hindrance around the ketone.The bicyclohexyl ketone can be sterically hindered. A more reactive ylide (e.g., a non-stabilized ylide) might be necessary. Alternatively, consider the Horner-Wadsworth-Emmons reaction as an alternative.[1]
Presence of triphenylphosphine oxide in the final product Inefficient purification.Triphenylphosphine oxide can be difficult to remove by standard column chromatography due to similar polarity to the product. It can often be precipitated from a non-polar solvent mixture like diethyl ether/hexanes.[1] Recrystallization from a suitable solvent is also effective.
Formation of cis-isomer of the vinyl group Use of a stabilized ylide.Non-stabilized ylides generally favor the formation of the Z-alkene (cis-isomer).[1][2] For the synthesis of the desired E-alkene (trans-isomer), a stabilized ylide or the Schlosser modification of the Wittig reaction might be necessary.[1] However, for a terminal vinyl group, this is not an issue.
Product polymerization The vinyl group is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.Store the purified product at a low temperature and in the dark. Consider adding a polymerization inhibitor like BHT (butylated hydroxytoluene) if the product is to be stored for an extended period.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving the correct (trans,trans) stereochemistry?

A1: The most critical factor is the thermodynamic equilibration of the 4,4'-disubstituted bicyclohexane core. The trans,trans isomer, with both substituents in equatorial positions, is the most thermodynamically stable. This can usually be achieved by treating the isomeric mixture with a base, such as sodium ethoxide in ethanol, which allows for epimerization at the carbon atoms bearing the substituents until the most stable isomer predominates.

Q2: How can I effectively remove the triphenylphosphine oxide byproduct after the Wittig reaction?

A2: Triphenylphosphine oxide is a common and often troublesome impurity. Here are a few strategies for its removal:

  • Precipitation: It is often less soluble than the desired alkene in non-polar solvent mixtures. After the reaction, evaporating the reaction solvent and triturating the residue with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate can cause the triphenylphosphine oxide to precipitate.[1]

  • Column Chromatography: While challenging, careful column chromatography on silica gel can be effective. A solvent system with a low polarity (e.g., hexanes with a small amount of ethyl acetate) should be used.

  • Recrystallization: If the desired product is a solid, recrystallization is an excellent method for purification.

Q3: My final product appears to be a mixture of isomers by GC-MS. What are the likely isomeric impurities?

A3: The most likely isomeric impurities are:

  • Cis/trans isomers of the bicyclohexane ring: These arise from incomplete equilibration to the desired trans,trans isomer. You might see peaks corresponding to cis,trans or cis,cis isomers.

  • Geometric isomers of the vinyl group (if applicable): If a disubstituted alkene were being formed, both E and Z isomers could be present, depending on the Wittig reagent used. For a terminal vinyl group, this is not a source of isomerism.

Q4: Can I use a Grignard reaction to directly form the vinyl group?

A4: Yes, reacting the ketone intermediate with vinylmagnesium bromide is a viable alternative to the Wittig reaction. This would form a tertiary alcohol, which would then need to be dehydrated to form the vinyl group. However, dehydration reactions can sometimes lead to a mixture of alkene isomers and may require harsh conditions. The Wittig reaction often provides a more direct and controlled route to the desired terminal alkene.

Experimental Protocols

Protocol 1: Synthesis of (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one

This protocol is adapted from analogous syntheses of 4,4'-disubstituted bicyclohexanes.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromopentane (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve 4-(4-bromophenyl)cyclohexanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Hydrogenation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then dissolved in ethanol and hydrogenated over a palladium on carbon catalyst (10 wt%) under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Isomerization and Oxidation: After filtration of the catalyst, add sodium ethoxide (0.5 eq) to the ethanolic solution and reflux for 4 hours to ensure the formation of the trans,trans isomer. Cool the reaction mixture, neutralize with dilute HCl, and extract with diethyl ether. Dry the organic layer and concentrate. The resulting alcohol is then oxidized to the ketone using an oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane.

  • Purification: The crude ketone is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Wittig Reaction for the formation of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

This is a general protocol for a Wittig reaction to form a terminal alkene.

  • Ylide Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. A deep yellow or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Ketone: Dissolve (trans,trans)-4-pentyl-1,1'-bi(cyclohexan)-4'-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the ketone is consumed.

  • Workup: Quench the reaction by adding a few drops of water. Remove the THF under reduced pressure. Add diethyl ether and water to the residue and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: To the crude product, add a minimal amount of a 1:4 mixture of diethyl ether and hexanes. The triphenylphosphine oxide should precipitate as a white solid. Filter the solid and wash with cold hexanes. The filtrate contains the desired product. Further purification can be achieved by column chromatography on silica gel using hexanes as the eluent.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Wittig Reaction

Wittig_Troubleshooting start Low Yield of Vinyl Product check_ylide Was the ylide successfully formed? start->check_ylide check_ketone Is the starting ketone fully consumed (TLC)? check_ylide->check_ketone Yes ylide_issue Issue with Ylide Formation check_ylide->ylide_issue No reaction_conditions Sub-optimal Reaction Conditions check_ketone->reaction_conditions No purification_loss Product Loss During Purification check_ketone->purification_loss Yes ylide_solution1 Ensure anhydrous conditions and strong base. ylide_issue->ylide_solution1 ylide_solution2 Check quality of phosphonium salt. ylide_issue->ylide_solution2 reaction_solution1 Increase reaction time or temperature. reaction_conditions->reaction_solution1 reaction_solution2 Consider a more reactive ylide. reaction_conditions->reaction_solution2 purification_solution1 Optimize precipitation/crystallization of byproduct. purification_loss->purification_solution1 purification_solution2 Refine column chromatography conditions. purification_loss->purification_solution2

Caption: Troubleshooting flowchart for low yield in the Wittig reaction.

Synthetic Pathway Overview

Synthesis_Pathway start Pentyl Bromide + 4-(4-Bromophenyl)cyclohexanone grignard Grignard Reaction start->grignard intermediate1 4-Pentyl-4'-hydroxy-4'-phenyl-bicyclohexane grignard->intermediate1 hydrogenation Hydrogenation (Pd/C, H2) intermediate1->hydrogenation intermediate2 (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-ol hydrogenation->intermediate2 oxidation Oxidation (PCC) intermediate2->oxidation ketone (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one oxidation->ketone wittig Wittig Reaction (Ph3P=CH2) ketone->wittig product (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) wittig->product

Caption: Overall synthetic route for the target molecule.

References

Technical Support Center: Optimizing Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a key intermediate in the development of liquid crystals and other advanced materials.[1][2][3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on a plausible two-step pathway: a Grignard reaction to form the core alcohol, followed by a Wittig reaction to introduce the vinyl group.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 4-pentyl-1,1'-bi(cyclohexan)-4-ol (Grignard Step) 1. Impure or wet reagents/glassware.2. Incomplete Grignard reagent formation.3. Side reactions such as enolization of the cyclohexanone starting material.1. Thoroughly dry all glassware and use anhydrous solvents.2. Ensure magnesium turnings are activated (e.g., with a crystal of iodine).3. Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C) to minimize side reactions.[6]
Low yield of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (Wittig Step) 1. Incomplete ylide formation.2. Unreactive ylide with the ketone intermediate.3. Difficult purification leading to product loss.1. Use a strong base like n-butyllithium or sodium hydride to ensure complete deprotonation of the phosphonium salt.[7][8][9]2. Consider using a more reactive phosphonium ylide or a Horner-Wadsworth-Emmons reagent for sterically hindered ketones.[10]3. Optimize column chromatography conditions (e.g., solvent polarity, silica gel activity). Recrystallization from a suitable solvent like ethanol can also improve purity.[1]
Presence of Impurities in Final Product 1. Triphenylphosphine oxide byproduct from the Wittig reaction.2. Unreacted starting materials.3. Isomeric byproducts (cis/trans isomers).1. Triphenylphosphine oxide can often be removed by careful column chromatography or by precipitation and filtration.[7]2. Monitor reaction progress by TLC to ensure complete consumption of starting materials.3. The stereochemistry is often controlled during the formation of the bicyclohexane core. If isomers are present, purification by preparative HPLC or fractional crystallization may be necessary.
Inconsistent Reaction Outcomes 1. Variability in reagent quality.2. Fluctuations in reaction temperature.3. Atmospheric moisture contamination.1. Use reagents from a reliable source and test for purity before use.2. Maintain strict temperature control throughout the reaction using an ice bath or cryocooler.3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)?

A1: A common approach involves a multi-step synthesis. One plausible route begins with the reaction of 4-pentylcyclohexanone with a Grignard reagent derived from 1-bromo-4-chlorocyclohexane to form the bicyclohexanol intermediate. This is followed by the introduction of the vinyl group, often via a Wittig reaction using a methyltriphenylphosphonium halide and a strong base. Subsequent purification steps are crucial to isolate the desired trans,trans isomer.

Q2: How can I improve the stereoselectivity for the trans,trans isomer?

A2: Achieving the desired trans,trans stereochemistry is often a key challenge. The stereochemical outcome can be influenced by the choice of catalysts and reaction conditions during the formation of the bicyclohexane ring system. In some cases, chiral catalysts or enantioselective hydrogenation might be employed to ensure the desired configuration.[1] Post-synthesis purification techniques like recrystallization can also help in isolating the desired isomer.

Q3: What are the key considerations for the Wittig reaction in this synthesis?

A3: The Wittig reaction is a powerful tool for forming the vinyl group.[8][11] Key considerations include:

  • Ylide Generation: The choice of base is critical. For a non-stabilized ylide like methylenetriphenylphosphorane, a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required.[7][9]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are typically used.

  • Temperature: The reaction is often carried out at low temperatures to control reactivity.

  • Byproduct Removal: The formation of triphenylphosphine oxide is a stoichiometric byproduct that needs to be efficiently removed during purification, usually by chromatography.[7][10]

Q4: What analytical techniques are recommended for characterizing the final product?

A4: A combination of analytical techniques should be used to confirm the structure and purity of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. NOESY NMR can be particularly useful for confirming the trans,trans configuration.[1]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.

  • X-ray Crystallography: To definitively determine the stereochemistry.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-pentyl-1,1'-bi(cyclohexan)-4-ol (Grignard Step)

  • Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-chlorocyclohexane in anhydrous THF to the magnesium turnings. The reaction mixture should be stirred until most of the magnesium has been consumed.

  • Reaction with Ketone: Cool the Grignard reagent to 0 °C. Slowly add a solution of 4-pentylcyclohexanone in anhydrous THF via the dropping funnel.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (Wittig Step)

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

  • Reaction: Cool the ylide solution back to 0 °C and slowly add a solution of 4-pentyl-1,1'-bi(cyclohexan)-4-one (the oxidized product from the previous step) in anhydrous THF.

  • Work-up: After the reaction is complete (monitored by TLC), quench with water.

  • Extraction and Purification: Extract the mixture with hexane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography on silica gel (eluting with hexane) to separate the product from the triphenylphosphine oxide byproduct. Further purification can be achieved by recrystallization from ethanol.[1]

Visualizations

Reaction_Pathway 4-Pentylcyclohexanone 4-Pentylcyclohexanone Intermediate_Alcohol 4-Pentyl-1,1'-bi(cyclohexan)-4-ol 4-Pentylcyclohexanone->Intermediate_Alcohol Grignard Reaction Grignard Reagent Grignard Reagent Grignard Reagent->Intermediate_Alcohol Intermediate_Ketone 4-Pentyl-1,1'-bi(cyclohexan)-4-one Intermediate_Alcohol->Intermediate_Ketone Oxidation Oxidation Oxidation Final_Product (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) Intermediate_Ketone->Final_Product Wittig Reaction Wittig_Reagent Methyltriphenyl- phosphonium ylide Wittig_Reagent->Final_Product

Caption: Synthetic pathway for the target molecule.

Experimental_Workflow cluster_grignard Grignard Step cluster_wittig Wittig Step G1 Reagent Preparation G2 Grignard Reaction G1->G2 G3 Aqueous Work-up G2->G3 G4 Extraction & Purification G3->G4 Oxidation Oxidation G4->Oxidation W1 Ylide Formation W2 Wittig Reaction W1->W2 W3 Quenching W2->W3 W4 Purification W3->W4 Final_Product Final Product W4->Final_Product Start Start Start->G1 Oxidation->W1

Caption: General experimental workflow.

Troubleshooting_Tree Low_Yield Low Yield? Grignard_Step Check Grignard Step Low_Yield->Grignard_Step Yes Wittig_Step Check Wittig Step Low_Yield->Wittig_Step No, yield is low in Wittig step Reagent_Purity Verify Reagent Purity Grignard_Step->Reagent_Purity Reaction_Conditions Optimize Reaction Conditions Grignard_Step->Reaction_Conditions Ylide_Formation Confirm Ylide Formation Wittig_Step->Ylide_Formation Purification_Loss Assess Purification Loss Wittig_Step->Purification_Loss

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of Vinyl-bi(cyclohexane) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vinyl-bi(cyclohexane) derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing vinyl-bi(cyclohexane) derivatives?

A1: The two most prevalent methods for synthesizing vinyl-bi(cyclohexane) derivatives are the Wittig reaction and the Grignard reaction. Both methods typically start from a bicyclohexyl ketone or aldehyde.

Q2: What is the primary byproduct in the Wittig reaction, and how can it be removed?

A2: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[1][2][3][4] Due to its similar polarity to many target products, its removal can be challenging. Common purification strategies include:

  • Crystallization: TPPO can sometimes be selectively crystallized from a suitable solvent mixture, such as benzene-cyclohexane.[4]

  • Column Chromatography: While effective, it can be tedious for large-scale reactions.[1]

  • Precipitation with Metal Salts: TPPO can be precipitated as a complex by adding metal salts like MgCl₂ or ZnCl₂.

  • Solvent Extraction: Utilizing solvents in which TPPO has low solubility, such as cold hexanes or diethyl ether, can aid in its separation.[1]

Q3: Can polymerization of the vinyl-bi(cyclohexane) product occur?

A3: Yes, polymerization of the newly formed vinyl group is a potential side reaction, especially during distillation or at elevated temperatures. To mitigate this, it is recommended to add a polymerization inhibitor, such as hydroquinone or 2,6-di-tert-butyl-4-methylphenol, to the reaction mixture during purification.

Troubleshooting Guides

Guide 1: Wittig Reaction Troubleshooting

Issue: Low or no yield of the desired vinyl-bi(cyclohexane) derivative.

Possible Cause Troubleshooting Step
Inefficient Ylide Formation Ensure anhydrous reaction conditions as Wittig reagents are moisture-sensitive. Use a strong enough base (e.g., n-BuLi, NaH) to deprotonate the phosphonium salt.
Steric Hindrance The bicyclohexyl ketone or aldehyde may be sterically hindered. Consider using a less bulky phosphonium ylide or a more reactive one (a non-stabilized ylide).
Side Reactions of the Ylide The ylide may be unstable and decompose before reacting with the carbonyl compound. Prepare the ylide in situ and add the carbonyl compound promptly.
Incorrect Stoichiometry Ensure the correct molar ratios of the phosphonium salt, base, and carbonyl compound are used.

Issue: Formation of unexpected side products.

Side Product Identification Mitigation Strategy
Triphenylphosphine Oxide (TPPO) Well-characterized byproduct.See FAQ 2 for removal techniques.
(E/Z)-Isomers Formation of both cis and trans isomers around the new double bond.The stereochemical outcome depends on the ylide's nature. Stabilized ylides tend to give the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer.[5] Reaction conditions (e.g., presence of lithium salts) can also influence the ratio.
Aldol Condensation Product If the starting material is an enolizable aldehyde, self-condensation can occur in the presence of a base.Add the base slowly to the mixture of the phosphonium salt and the aldehyde at a low temperature.
Guide 2: Grignard Reaction Troubleshooting

Issue: Low or no yield of the desired vinyl-bi(cyclohexane) derivative.

Possible Cause Troubleshooting Step
Inactive Grignard Reagent Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Enolization of the Carbonyl If the bicyclohexyl ketone has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition. Use a less sterically hindered Grignard reagent or a different synthetic route.
Incorrect Stoichiometry Ensure an appropriate excess of the Grignard reagent is used to account for any potential quenching.

Issue: Formation of unexpected side products.

Side Product Identification Mitigation Strategy
Homo-coupling Product (Wurtz-type) Dimerization of the alkyl/vinyl halide used to prepare the Grignard reagent.Add the alkyl/vinyl halide slowly to the magnesium turnings during the Grignard reagent formation.
Reduction Product The Grignard reagent can reduce the carbonyl group to an alcohol if it has a beta-hydride.Choose a Grignard reagent without beta-hydrides if this is a significant issue.
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or the amount of Grignard reagent.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for vinyl-bi(cyclohexane) derivatives, the following table provides a general overview of expected yields and impurity levels based on similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Reaction Parameter Typical Value Potential Side Products & Typical %
Wittig Reaction Product Yield60-90%Triphenylphosphine Oxide (stoichiometric), (E/Z)-isomers (ratio varies)
Grignard Reaction Product Yield50-80%Homo-coupling product (5-15%), Reduction product (variable)

Experimental Protocols

Protocol 1: Synthesis of 4-vinyl-1,1'-bicyclohexyl via Wittig Reaction
  • Phosphonium Salt Preparation: In a round-bottom flask, dissolve methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Ylide Formation: Cool the solution to 0°C and add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour, resulting in the formation of the phosphorus ylide.

  • Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of 4-(1,1'-bicyclohexyl)carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired product from triphenylphosphine oxide.

Protocol 2: Synthesis of 1-(1,1'-bicyclohexan-4-yl)ethen-1-ol via Grignard Reaction and Subsequent Dehydration
  • Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.2 eq) under an inert atmosphere. Add a small amount of vinyl bromide in anhydrous THF to initiate the reaction. Once initiated, add the remaining vinyl bromide dropwise to maintain a gentle reflux.

  • Grignard Addition: Cool the freshly prepared vinylmagnesium bromide solution to 0°C. Add a solution of 4-(1,1'-bicyclohexyl)ketone (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride at 0°C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dehydration: The resulting tertiary alcohol can be dehydrated to the vinyl-bi(cyclohexane) derivative using a variety of methods, such as heating with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) or using reagents like Martin's sulfurane or the Burgess reagent.

  • Purification: Purify the final product by column chromatography or distillation.

Visualizations

Wittig_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonium_Salt Methyltriphenyl- phosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Bicyclohexyl_Aldehyde 4-(1,1'-bicyclohexyl)- carboxaldehyde Oxaphosphetane Oxaphosphetane Bicyclohexyl_Aldehyde->Oxaphosphetane + Ylide Ylide->Oxaphosphetane Vinyl_Bicyclohexane 4-vinyl-1,1'- bicyclohexyl Oxaphosphetane->Vinyl_Bicyclohexane TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Caption: Wittig reaction pathway for vinyl-bi(cyclohexane) synthesis.

Grignard_Reaction_Troubleshooting Start Low Yield in Grignard Reaction Check_Reagent Is the Grignard reagent active? Start->Check_Reagent Check_Conditions Are reaction conditions anhydrous? Check_Reagent->Check_Conditions Yes Reagent_Inactive Prepare fresh Grignard reagent. Check_Reagent->Reagent_Inactive No Check_Side_Reactions Are there signs of side reactions? Check_Conditions->Check_Side_Reactions Yes Conditions_Wet Thoroughly dry glassware and solvents. Check_Conditions->Conditions_Wet No Enolization Enolization of carbonyl? Check_Side_Reactions->Enolization Homo_Coupling Wurtz-type homo-coupling? Check_Side_Reactions->Homo_Coupling Enolization->Homo_Coupling No Change_Route Consider alternative synthetic route. Enolization->Change_Route Yes Optimize_Addition Slowly add alkyl halide during reagent prep. Homo_Coupling->Optimize_Addition Yes

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

References

Improving the stereoselectivity of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Welcome to the technical support center for the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy to achieve a high diastereomeric excess of the (trans,trans) isomer?

A1: A common and effective strategy involves a multi-step synthesis commencing with a substituted biphenyl precursor, followed by a stereoselective catalytic hydrogenation. This approach allows for the controlled formation of the desired (trans,trans) stereochemistry of the bicyclohexane core. The key steps are typically:

  • Synthesis of a 4-pentyl-4'-substituted biphenyl.

  • Modification of the substituent to the desired vinyl group, often via a Wittig reaction.

  • Stereoselective catalytic hydrogenation of the biphenyl core to yield the desired (trans,trans)-bicyclohexane.

Q2: Which step is most critical for establishing the desired (trans,trans) stereochemistry?

A2: The catalytic hydrogenation of the substituted biphenyl precursor is the most critical step for defining the stereochemistry of the bicyclohexane core. The choice of catalyst, solvent, and reaction conditions directly influences the facial selectivity of hydrogen addition to the aromatic rings, thereby determining the ratio of cis and trans isomers.

Q3: How can I introduce the vinyl group onto the bicyclohexane ring?

A3: The vinyl group is typically introduced via a Wittig reaction on a precursor containing a carbonyl group, such as an acetyl or formyl group, at the 4'-position.[1][2][3][4] The Wittig reaction is a reliable method for converting aldehydes and ketones into alkenes.[1][2][3][4]

Q4: What are the main challenges in purifying the final (trans,trans) product?

A4: The primary purification challenge is the separation of the desired (trans,trans) isomer from other stereoisomers, particularly the (cis,trans) and (cis,cis) isomers, which often have very similar physical properties.[5][6] This typically requires careful column chromatography or fractional crystallization.

Troubleshooting Guides

Guide 1: Low Stereoselectivity in Catalytic Hydrogenation

Issue: The final product mixture shows a low diastereomeric excess of the desired (trans,trans) isomer after catalytic hydrogenation of the 4-pentyl-4'-vinylbiphenyl precursor.

Possible Cause Suggested Solution
Inappropriate Catalyst The choice of catalyst is crucial for stereoselectivity. Rhodium- and Ruthenium-based catalysts often favor the formation of cis isomers in the hydrogenation of substituted aromatics. Consider using a Platinum-based catalyst (e.g., PtO₂, Adam's catalyst) or a Palladium-based catalyst (e.g., Pd/C) under specific conditions that can favor the trans isomer.[7]
Suboptimal Solvent The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface and affect the stereochemical outcome. Experiment with a range of solvents, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., ethyl acetate, THF) and polar protic (e.g., ethanol, acetic acid).
Unfavorable Reaction Conditions Hydrogen pressure and reaction temperature can impact the stereoselectivity. Lower temperatures and pressures often lead to higher selectivity. It is advisable to screen a range of conditions.
Steric Hindrance The substituents on the biphenyl ring can influence the approach of hydrogen. While the pentyl and vinyl groups are relatively small, their conformation during the reaction can play a role.
Guide 2: Poor Yield in the Wittig Reaction

Issue: The conversion of the 4-pentyl-4'-acetyl-1,1'-bi(cyclohexane) precursor to the vinyl product is low.

Possible Cause Suggested Solution
Sterically Hindered Ketone The cyclohexanone moiety can present steric hindrance. Using a more reactive, non-stabilized ylide such as methylenetriphenylphosphorane (Ph₃P=CH₂) is recommended.[1][2][3]
Weak Base Incomplete deprotonation of the phosphonium salt to form the ylide will result in low yields. Use a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide.[8]
Reaction Conditions The reaction should be carried out under anhydrous and inert conditions (e.g., under nitrogen or argon) as Wittig reagents are sensitive to moisture and air. Typical solvents include THF or diethyl ether.[2]
Side Reactions Aldol condensation of the ketone starting material can occur if the ylide is not formed efficiently or if the reaction conditions are not optimal. Ensure the ylide is pre-formed before the addition of the ketone.

Experimental Protocols

Protocol 1: Stereoselective Catalytic Hydrogenation of 4-Pentyl-4'-vinylbiphenyl

This protocol aims to maximize the formation of the (trans,trans) isomer.

  • Catalyst Preparation: In a high-pressure reaction vessel, add the 4-pentyl-4'-vinylbiphenyl substrate and a suitable solvent (e.g., cyclohexane or ethanol).

  • Catalyst Addition: Under an inert atmosphere, add the chosen catalyst. Platinum oxide (PtO₂) is a good starting point for favoring trans isomers. A typical catalyst loading is 5-10 mol%.

  • Reaction Setup: Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi) and begin stirring. Maintain the reaction at a controlled temperature (e.g., 25-80 °C).

  • Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product should be analyzed to determine the diastereomeric ratio. Purify by column chromatography on silica gel or by recrystallization to isolate the (trans,trans) isomer.

Table 1: Representative Conditions for Catalytic Hydrogenation and Expected Stereoselectivity

CatalystSolventTemperature (°C)Pressure (psi)Predominant IsomerDiastereomeric Ratio (trans,trans : others)
PtO₂Cyclohexane25200trans,trans~ 8:1
Rh/CEthanol50500cis,cis~ 1:10
Pd/CAcetic Acid60300trans,trans~ 5:1
Ru/CMethanol40400cis,cis~ 1:8

Note: These values are illustrative and based on general trends in the hydrogenation of substituted biphenyls. Optimization for the specific substrate is necessary.

Protocol 2: Wittig Reaction for Vinyl Group Formation

This protocol describes the formation of the vinyl group on a 4-pentyl-4'-acetyl-1,1'-bi(cyclohexane) precursor.

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium in hexanes) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a color change to orange/yellow is typically observed).

  • Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of the 4-pentyl-4'-acetyl-1,1'-bi(cyclohexane) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel to isolate the desired 4-pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway cluster_purification Purification and Analysis start 4-Pentyl-4'-acetylbiphenyl wittig Wittig Reaction (Ph3P=CH2) start->wittig Step 1 intermediate 4-Pentyl-4'-vinylbiphenyl wittig->intermediate hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) intermediate->hydrogenation Step 2 product (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) hydrogenation->product crude Crude Product Mixture (Stereoisomers) product->crude chromatography Column Chromatography / Recrystallization crude->chromatography final_product Pure (trans,trans) Isomer chromatography->final_product analysis Stereochemical Analysis (NMR, GC-MS) final_product->analysis

Caption: Synthetic workflow for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

troubleshooting_logic cluster_catalyst Catalyst Evaluation cluster_conditions Reaction Conditions start Low (trans,trans) Selectivity? catalyst_choice Current Catalyst? start->catalyst_choice rh_ru Rh or Ru based? catalyst_choice->rh_ru Yes pt_pd Pt or Pd based? catalyst_choice->pt_pd No change_catalyst Switch to PtO2 or Pd/C rh_ru->change_catalyst solvent Screen Solvents (Polar vs. Non-polar) pt_pd->solvent change_catalyst->solvent temp_pressure Lower Temperature & Pressure solvent->temp_pressure

Caption: Troubleshooting logic for improving stereoselectivity in hydrogenation.

References

Technical Support Center: Polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Issue / Observation Potential Cause Recommended Solution(s)
Low or No Polymer Yield 1. Initiator Inactivity: The initiator may be degraded or inappropriate for the monomer. 2. Presence of Inhibitors: Oxygen or other impurities can inhibit polymerization.[1] 3. Steric Hindrance: The bulky bicyclohexyl group can hinder monomer approach.1. Initiator Selection & Handling: Use a fresh, high-purity initiator suitable for sterically hindered vinyl monomers. For radical polymerization, consider AIBN or BPO. For anionic polymerization, organolithium initiators are common.[2][3] 2. Monomer and Solvent Purification: Purify the monomer and solvent to remove inhibitors. Techniques include distillation, passing through activated alumina columns, and freeze-pump-thaw cycles. 3. Reaction Conditions: Increase the reaction temperature (for radical polymerization) or use a more reactive initiator system.
Low Molecular Weight Polymer 1. High Initiator Concentration: Too much initiator leads to a larger number of shorter polymer chains. 2. Chain Transfer Reactions: Transfer of the growing radical or ion to monomer, solvent, or impurities terminates chain growth prematurely.[4] 3. Premature Termination: Impurities like water or oxygen can terminate growing polymer chains, especially in anionic and cationic polymerization.[1][5]1. Optimize Initiator Concentration: Systematically decrease the initiator concentration to target higher molecular weights. 2. Solvent Selection: Choose a solvent with a low chain transfer constant. For example, benzene or toluene are often preferred over more reactive solvents like alcohols or ethers in radical polymerization. 3. Rigorous Purification: Ensure all reactants and the reaction setup are scrupulously dry and free of oxygen, particularly for ionic polymerizations.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Multiple Termination Pathways: A combination of termination reactions (e.g., combination, disproportionation, chain transfer) is occurring.[3] 2. Slow Initiation: If initiation is slow compared to propagation, chains will start growing at different times. 3. Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination.1. Controlled Polymerization Techniques: For better control over PDI, consider living polymerization techniques such as anionic polymerization or controlled radical polymerization (e.g., RAFT).[6][7] 2. Initiator Choice: Select an initiator with a decomposition rate that ensures rapid initiation at the chosen reaction temperature. 3. Precise Temperature Control: Use an oil bath or a reactor with a temperature controller to maintain a stable reaction temperature.
Insoluble Material or Gel Formation in the Reaction 1. Crosslinking Side Reactions: Unintended reactions between growing polymer chains can lead to the formation of an insoluble network. 2. Spontaneous Polymerization during Storage: The monomer may have partially polymerized before use if not stored correctly with an inhibitor.[8]1. Lower Monomer Concentration: Working at lower monomer concentrations can reduce the likelihood of intermolecular side reactions. 2. Monomer Quality Check: Before use, check the monomer for any signs of polymerization, such as increased viscosity or the presence of solids.[8] If necessary, purify the monomer by passing it through an inhibitor removal column.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization is most suitable for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)?

A1: Due to the bulky nature of the bicyclohexyl group, which imparts significant steric hindrance, controlled polymerization techniques are often preferred to achieve well-defined polymers.

  • Anionic polymerization can be effective for producing polymers with low polydispersity, but it requires stringent reaction conditions to exclude all moisture and oxygen.[1]

  • Cationic polymerization of vinyl ethers, which are structurally similar, can be well-controlled.[6][7][9] However, water is generally avoided in these systems.[5]

  • Free-radical polymerization is a more robust method but typically yields polymers with broader molecular weight distributions.[3][4]

Q2: How can I confirm if my monomer is pure enough for polymerization?

A2: Monomer purity is critical for successful polymerization. You can assess purity using the following methods:

  • ¹H NMR Spectroscopy: Check for the presence of sharp vinyl proton signals and the absence of peaks corresponding to impurities or polymerized material.[8]

  • Gas Chromatography (GC): This can quantify the purity of the monomer and detect volatile impurities.

  • Visual Inspection: The monomer should be a clear liquid. Cloudiness, increased viscosity, or the presence of solid particles suggest that spontaneous polymerization has occurred.[8]

Q3: What are some common initiators for the free-radical polymerization of this monomer?

A3: Common thermal initiators for free-radical polymerization include azo compounds and peroxides.[3] For (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), suitable choices would be:

  • Azobisisobutyronitrile (AIBN)

  • Benzoyl Peroxide (BPO) The choice of initiator will depend on the desired reaction temperature, as they have different decomposition kinetics.

Q4: My polymer is forming, but the molecular weight is not reproducible between batches. What could be the cause?

A4: Lack of reproducibility in molecular weight is often traced back to inconsistencies in experimental conditions. Key factors to control are:

  • Purity of Monomer and Solvent: Even small variations in the level of impurities can affect the polymerization kinetics.

  • Initiator Concentration: Ensure precise and consistent measurement of the initiator.

  • Reaction Temperature: Maintain a constant and uniform temperature throughout the polymerization.

  • Exclusion of Oxygen: The amount of dissolved oxygen can vary, leading to different rates of inhibition. Ensure a consistent and thorough deoxygenation procedure for every reaction.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)
  • Monomer and Solvent Preparation:

    • Pass the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) monomer and the solvent (e.g., toluene) through a column of activated basic alumina to remove any inhibitors and impurities.

  • Reaction Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

    • Add the desired amount of initiator (e.g., AIBN) to the flask.

    • Add the purified monomer and solvent to the flask via cannula under a positive pressure of nitrogen.

  • Deoxygenation:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).

    • Allow the reaction to proceed for the desired time (e.g., 24 hours).

  • Termination and Isolation:

    • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Quality Control Check for Monomer Purity
  • Visual Inspection: Check the monomer for any visual signs of polymerization, such as cloudiness, high viscosity, or the presence of solid particles.[8]

  • Solubility Test:

    • Place a small amount (e.g., 10-20 mg) of the monomer in a vial.

    • Add 1 mL of a solvent in which the monomer should be fully soluble (e.g., THF or Chloroform).

    • Agitate the mixture. The presence of any insoluble material is a strong indicator of polymer formation.[8]

  • ¹H NMR Analysis:

    • Prepare a sample of the monomer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Confirm the presence of sharp, well-defined peaks in the vinyl region (typically 5-6.5 ppm) and the absence of broad signals that would indicate the presence of polymer.[8]

Data Presentation

Table 1: Illustrative Effect of Initiator Concentration on Molecular Weight and PDI in Free-Radical Polymerization

[Monomer]:[Initiator] Ratio Number Average Molecular Weight (Mₙ) ( g/mol ) Polydispersity Index (PDI)
100:115,0002.1
200:128,0001.9
500:165,0001.8

Note: Data are for illustrative purposes to show general trends.

Visualizations

G General Polymerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Isolation & Analysis Monomer_Purification Monomer Purification (Remove Inhibitor) Reaction_Setup Reaction Setup (Flame-dried glassware) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification Solvent_Purification->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Reaction_Setup->Deoxygenation Polymerization Polymerization (Controlled Temperature) Deoxygenation->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Characterization Characterization (GPC, NMR, etc.) Filtration_Drying->Characterization

Caption: General workflow for the polymerization of vinyl monomers.

G Troubleshooting Low Polymer Yield Start Low or No Polymer Yield Check_Initiator Is the initiator fresh and appropriate? Start->Check_Initiator Check_Purity Are monomer and solvent pure and inhibitor-free? Check_Initiator->Check_Purity Yes Replace_Initiator Use fresh, high-purity initiator. Check_Initiator->Replace_Initiator No Check_Conditions Are reaction conditions (temp, time) optimal? Check_Purity->Check_Conditions Yes Purify_Reagents Purify monomer and solvent. Remove inhibitors. Check_Purity->Purify_Reagents No Optimize_Conditions Increase temperature or reaction time. Check_Conditions->Optimize_Conditions No Success Successful Polymerization Check_Conditions->Success Yes Replace_Initiator->Start Purify_Reagents->Start Optimize_Conditions->Start

Caption: Decision tree for troubleshooting low polymer yield.

G Simplified Free-Radical Polymerization Pathway Initiator Initiator (I-I) Radical 2 I• (Primary Radicals) Initiator->Radical Initiation (Heat) Growing_Chain I-M•, I-M-M•, ... I-Mₙ• (Propagating Chain) Radical->Growing_Chain Propagation + Monomer Monomer Monomer (M) Growing_Chain:e->Growing_Chain:e Termination Dead Polymer Growing_Chain->Termination Termination (e.g., Combination)

Caption: Key steps in a free-radical polymerization process.

References

Technical Support Center: Scaling Up the Production of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and scale-up of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Troubleshooting Guides

Guide 1: Grignard Reaction for Bicyclohexane Core Synthesis

Challenges in the formation of the C-C bond to create the bicyclohexane structure or introduce the pentyl group can arise.[1][2] The Grignard reaction, while powerful, is sensitive to reaction conditions, especially during scale-up.[1][2]

Observed Issue Potential Cause Recommended Solution
Failure to initiate the Grignard reaction. Inactive magnesium surface (oxide layer).Use fresh, dry magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.[3] Gentle warming may also be necessary to initiate the reaction.[3]
Wet solvent or glassware.Ensure all glassware is flame-dried and the solvent (e.g., THF, diethyl ether) is anhydrous.[1]
Low yield of the desired bicyclohexane product. Formation of side products, such as Wurtz coupling products.[4]Control the rate of addition of the alkyl halide to the magnesium suspension to maintain a gentle reflux and avoid localized high concentrations.[3]
The Grignard reagent is acting as a reducing agent.[3]This can occur with sterically hindered ketones. Consider an alternative synthetic route or milder reaction conditions.
Exothermic runaway reaction during scale-up. Poor heat dissipation in larger reaction vessels.[2][5]Implement controlled, slow addition of reagents and ensure efficient stirring and external cooling. For larger scales, consider continuous flow chemistry to mitigate exothermic risks.[1][6]
Guide 2: Wittig Reaction for Vinyl Group Installation

The Wittig reaction is a standard method for converting ketones to alkenes.[7] However, challenges such as low yield and difficult purification are common, particularly with sterically hindered ketones.[7][8]

Observed Issue Potential Cause Recommended Solution
Low or no yield of the vinyl product. Incomplete formation of the phosphonium ylide.Use a sufficiently strong and anhydrous base (e.g., n-BuLi, NaH, or K-tert-butoxide) and a dry, aprotic solvent like THF or diethyl ether.[8]
Steric hindrance from the bicyclohexane ketone.[7]Increase the reaction time and/or temperature. Monitor the reaction progress by TLC.[8] Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as it is often more effective for hindered ketones.[8]
Labile nature of the aldehyde or ketone starting material.[7]Ensure the purity of the ketone starting material, as it can be prone to side reactions.
Difficult purification of the final product. Presence of triphenylphosphine oxide (TPPO) byproduct.TPPO can often be removed by crystallization or column chromatography. Cooling the reaction mixture can help precipitate the TPPO before filtration.[8]
Formation of unexpected stereoisomers. Reaction conditions favoring the thermodynamic or kinetic product.The stereochemical outcome of the Wittig reaction can be influenced by the ylide stability and reaction conditions. For non-stabilized ylides, the (Z)-alkene is often favored.[9] Schlosser modification can be used to obtain the (E)-alkene.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Grignard reaction scale-up?

A1: The most critical factor is heat management. Grignard reactions are highly exothermic, and the risk of a runaway reaction increases with scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[2][5] Implementing robust cooling systems and controlled addition of reagents is paramount for safety and yield.[2]

Q2: My Wittig reaction is not proceeding to completion with the bicyclohexyl ketone. What should I do?

A2: Steric hindrance is a likely issue with bicyclohexyl ketones.[7] First, ensure your ylide is properly formed under strictly anhydrous conditions with a strong base.[8] If the reaction is still sluggish, you can try increasing the reaction temperature and prolonging the reaction time.[8] However, a more robust solution is often to switch to the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate carbanion and typically gives better yields with sterically hindered ketones.[8]

Q3: How can I ensure the desired (trans,trans) stereochemistry of the final product?

A3: Stereochemical control starts with the synthesis of the bicyclohexane core. The use of specific catalysts or reaction conditions can favor the formation of the desired trans,trans isomer.[10] During purification, techniques like fractional crystallization or column chromatography can be employed to separate the desired stereoisomer.[10][11] For substituted cyclohexanes, the equatorial position is generally more stable for bulky substituents, which can influence the conformational equilibrium.[12]

Q4: What are the main safety concerns when handling the reagents for this synthesis?

A4: Both Grignard reagents and the strong bases used in the Wittig reaction (like n-butyllithium) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture and air.[1] Diethyl ether and THF are highly flammable solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times.

Q5: Are there any "green" or more sustainable alternatives to the classic Wittig reaction?

A5: Research into more sustainable olefination reactions is ongoing. Some approaches focus on catalytic Wittig reactions to reduce the stoichiometric use of phosphine reagents.[9] Additionally, exploring solvent-free reaction conditions or using more environmentally benign solvents can improve the green credentials of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of (trans,trans)-4-Pentyl-4'-acetyl-1,1'-bi(cyclohexane) (Hypothetical Intermediate)

This protocol is based on analogous preparations of substituted biphenyls and bicyclohexanes.[13]

  • Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of (trans,trans)-4-pentyl-1,1'-bi(cyclohexane) (1.0 eq) in dry DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up. Carefully pour the reaction mixture into a beaker of ice and concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ketone.

Protocol 2: Wittig Reaction to form (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

This protocol is a general procedure for the Wittig reaction.[8][14]

  • Ylide Preparation. To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq). The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Ketone. Slowly add a solution of (trans,trans)-4-Pentyl-4'-acetyl-1,1'-bi(cyclohexane) (1.0 eq) in anhydrous THF via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired vinyl product from triphenylphosphine oxide and any unreacted starting material.

Data Presentation

Table 1: Representative Yields for Key Reaction Steps
Reaction Step Starting Material Product Representative Yield (%) Reference
Friedel-Crafts Acylation4'-n-pentyl-biphenyl4'-n-pentyl-4-acetylbiphenyl84%[13]
Wittig Reaction (hindered ketone)Dicyclohexyl KetoneDicyclohexylmethyleneModerate (40-60%)[3]
Grignard ReactionCyclohexyl BromideTricyclohexylmethanol40-60%[3]

Visualizations

Synthetic_Pathway A (trans,trans)-4-Pentyl- 1,1'-bi(cyclohexane) B (trans,trans)-4-Pentyl-4'-acetyl- 1,1'-bi(cyclohexane) A->B Acetyl Chloride, AlCl3 C (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) B->C CH3P(Ph)3Br, n-BuLi

Caption: Synthetic pathway for the target molecule.

Troubleshooting_Workflow start Low Yield in Wittig Reaction q1 Is the ylide forming? start->q1 a1_yes Check Ketone Reactivity q1->a1_yes Yes a1_no Verify Base Strength & Anhydrous Conditions q1->a1_no No q2 Is the ketone sterically hindered? a1_yes->q2 end Improved Yield a1_no->end a2_yes Increase Reaction Time/Temp or Use HWE Reaction q2->a2_yes Yes a2_no Check Purity of Starting Materials q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for the Wittig reaction.

Logical_Relationships cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction cluster_outcome Process Outcome G1 Anhydrous Conditions G4 Heat Management G1->G4 G2 Mg Activation G3 Controlled Addition G2->G3 O1 High Yield G3->O1 O3 Safe Scale-up G4->O3 W1 Strong Anhydrous Base W2 Aprotic Solvent W1->W2 W1->O1 W3 Steric Hindrance Consideration W3->O1 O2 High Purity O1->O2

Caption: Key factors for successful synthesis.

References

Technical Support Center: Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)?

A1: The synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) can be approached through several key catalytic methods, each with distinct advantages and challenges. The three primary routes are:

  • Wittig Reaction: This method involves the reaction of a phosphorus ylide with a ketone, specifically (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one, to form the desired vinyl group. It is a well-established method for olefination.[1][2]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide with an alkene.[3][4] For this synthesis, it would likely involve the coupling of a 4-pentyl-4'-halo-1,1'-bi(cyclohexane) with a vinyl source.

  • Grignard Reaction: This approach utilizes a Grignard reagent, such as vinylmagnesium bromide, to react with a ketone like (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one. This method is effective for forming carbon-carbon bonds and creating tertiary alcohols, which can then be dehydrated to the alkene, or in some cases, can directly yield the alkene.[5][6]

Q2: Which catalyst system is recommended for the Heck reaction in this synthesis?

A2: The choice of catalyst for the Heck reaction is critical for achieving high yield and selectivity. While various palladium catalysts can be used, systems with phosphine ligands are common. For the vinylation of non-aromatic substrates, palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (PPh₃) is a conventional choice.[4] However, phosphine-free catalyst systems, such as those using palladacycles or N-heterocyclic carbene (NHC) ligands, have shown high activity and stability, sometimes with higher turnover numbers.[3] The selection will depend on the specific halide or triflate precursor used.

Q3: What are the common challenges encountered when performing a Wittig reaction on a sterically hindered ketone like a substituted bicyclohexanone?

A3: Steric hindrance around the carbonyl group of a bicyclohexanone derivative can significantly impede the approach of the Wittig ylide, leading to lower reaction rates and yields.[7] Common challenges include:

  • Low reactivity: The bulky bicyclohexane framework can sterically shield the carbonyl carbon.

  • Epimerization: The use of strong bases to generate the ylide can potentially cause epimerization at stereocenters adjacent to the carbonyl group.

  • Difficult separation: Removal of the triphenylphosphine oxide byproduct from the nonpolar product can be challenging.

Q4: Can a Grignard reaction be used for the direct vinylation of the ketone?

A4: Typically, the addition of a Grignard reagent to a ketone results in the formation of an alcohol after acidic workup. To obtain the desired alkene, a subsequent dehydration step is usually necessary. However, under certain conditions and with specific substrates, direct elimination to the alkene can occur, though this is less common. The primary application of the Grignard reaction in this context would be the synthesis of the corresponding tertiary alcohol, (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexan)-4'-ol, which would then be dehydrated.

Catalyst and Reagent Performance Data

The following tables summarize typical performance data for the proposed synthetic routes based on analogous reactions found in the literature.

Table 1: Wittig Reaction Performance on Substituted Cyclohexanones

Ylide PrecursorBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Methyltriphenylphosphonium bromidePotassium tert-butoxideTHF251831[8]
Methyltriphenylphosphonium bromideSodium methoxideAcetonitrile601242[9]
(Methoxymethyl)triphenylphosphonium chloridePotassium tert-butoxideTHF0 - 25790[10]

Table 2: Heck Reaction Performance for Vinylation

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Selectivity (E:Z)Reference(s)
Pd(OAc)₂PPh₃Et₃NDMF100GoodHigh E[3]
Pd(OAc)₂dpppO-DMSO100>99>99:1[11]
Pd(OAc)₂None (phosphine-free)K₃PO₄EtOH100Moderate to GoodSingle regioisomer[12]
PalladacyclePhosphine mono-ylide--130Good-[3]

Table 3: Grignard Reaction Performance with Ketones

Grignard ReagentKetoneSolventTemperature (°C)Reaction Time (h)Yield of Alcohol (%)Reference(s)
Vinylmagnesium bromide6-Methylhept-5-en-2-oneTHF0 - 252-3Not specified[13]
Phenylmagnesium bromideBenzophenoneDiethyl etherReflux1High[14]
Alkylmagnesium halideAcid chlorideToluene/THF-10 - 04Good[15]

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol is adapted from procedures for the Wittig olefination of sterically hindered ketones.[7]

1. Ylide Generation:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).
  • Cool the suspension to 0 °C in an ice bath.
  • Slowly add a strong base, such as potassium tert-butoxide (1.1 eq.), to the suspension with vigorous stirring.
  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.

2. Olefination:

  • Dissolve (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one (1.0 eq.) in anhydrous THF.
  • Slowly add the ketone solution to the freshly prepared ylide suspension at room temperature.
  • Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer with diethyl ether (3 x 50 mL).
  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  • Filter and concentrate the solvent under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the product from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis via Heck Reaction

This protocol is a general procedure adapted from known Heck vinylation reactions.[3][11]

1. Reaction Setup:

  • To a Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 2-10 mol%), and the (trans,trans)-4-pentyl-4'-halo-1,1'-bi(cyclohexane) substrate (1.0 eq.).
  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
  • Add a degassed solvent (e.g., dimethylformamide (DMF) or acetonitrile) and a base (e.g., triethylamine, 2-3 eq.).

2. Vinylation:

  • Introduce the vinyl source, such as ethylene gas or a vinylboronic acid derivative, into the reaction mixture.
  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or Gas Chromatography (GC).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute with water.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis via Grignard Reaction and Dehydration

This protocol is based on the synthesis of tertiary alcohols from ketones using Grignard reagents.[13]

1. Grignard Reagent Addition:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one (1.0 eq.) in anhydrous THF.
  • Cool the solution to 0 °C in an ice bath.
  • Slowly add a solution of vinylmagnesium bromide (1.2 eq.) in THF dropwise with stirring.
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

2. Work-up to Alcohol:

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
  • Extract the aqueous layer with diethyl ether.
  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude tertiary alcohol.

3. Dehydration to Alkene (Optional - if elimination does not occur in situ):

  • Dissolve the crude alcohol in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
  • Heat the mixture to reflux with a Dean-Stark trap to remove water.
  • Monitor the reaction by TLC until the alcohol is consumed.
  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
  • Purify by column chromatography.

Troubleshooting Guides

Wittig Reaction Troubleshooting

Wittig_Troubleshooting Start Problem: Low or No Product Yield Cause1 Inefficient Ylide Formation Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Poor Reactivity of Ketone Start->Cause3 Cause4 Side Reactions Start->Cause4 Solution1a Use a stronger, non-nucleophilic base (e.g., KHMDS, NaHMDS). Cause1->Solution1a Solution Solution1b Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). Cause1->Solution1b Solution Solution2a Increase reaction temperature and/or time. Cause2->Solution2a Solution Solution2b Use a less sterically demanding ylide if possible. Cause2->Solution2b Solution Solution3a Consider using a more reactive phosphorus ylide. Cause3->Solution3a Solution Solution4a Control temperature during ylide formation and reaction to minimize side reactions. Cause4->Solution4a Solution

Caption: Troubleshooting guide for low yield in the Wittig reaction.

Heck Reaction Troubleshooting

Heck_Troubleshooting Start Problem: Low Yield or Incomplete Reaction Cause1 Catalyst Deactivation Start->Cause1 Cause2 Poor Substrate Reactivity Start->Cause2 Cause3 Incorrect Base or Solvent Start->Cause3 Cause4 Side Reactions (e.g., β-hydride elimination) Start->Cause4 Solution1a Use a more robust ligand (e.g., NHC or palladacycle). Cause1->Solution1a Solution Solution1b Ensure anaerobic conditions to prevent oxidation of the Pd(0) catalyst. Cause1->Solution1b Solution Solution2a Switch from halide to triflate precursor for higher reactivity. Cause2->Solution2a Solution Solution2b Increase reaction temperature. Cause2->Solution2b Solution Solution3a Screen different bases (e.g., organic vs. inorganic). Cause3->Solution3a Solution Solution3b Optimize solvent polarity. Cause3->Solution3b Solution Solution4a Additives like silver salts can sometimes suppress unwanted elimination pathways. Cause4->Solution4a Solution

Caption: Troubleshooting guide for the Heck reaction.

Grignard Reaction Troubleshooting

Caption: Troubleshooting guide for the Grignard reaction.

Synthetic Workflow Overview

Synthesis_Workflow cluster_wittig Wittig Reaction cluster_heck Heck Reaction cluster_grignard Grignard Reaction W1 4-Pentyl-1,1'-bi(cyclohexan)-4'-one W5 Wittig Reaction W1->W5 W2 Methyltriphenylphosphonium Bromide W4 Ylide Formation W2->W4 W3 Base (e.g., KOtBu) W3->W4 W4->W5 W6 (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) W5->W6 H1 4-Pentyl-4'-halo-1,1'-bi(cyclohexane) H5 Heck Coupling H1->H5 H2 Vinyl Source (e.g., Ethylene) H2->H5 H3 Palladium Catalyst H3->H5 H4 Base H4->H5 H6 (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) H5->H6 G1 4-Pentyl-1,1'-bi(cyclohexan)-4'-one G3 Grignard Addition G1->G3 G2 Vinylmagnesium Bromide G2->G3 G4 Tertiary Alcohol Intermediate G3->G4 G5 Dehydration (optional) G4->G5 G6 (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) G5->G6

Caption: Overview of the three main synthetic routes.

References

Preventing unwanted byproducts in (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). The focus is on preventing the formation of unwanted byproducts during the crucial Wittig reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)?

A1: The most prevalent method for introducing the vinyl group to form (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is the Wittig reaction. This involves reacting the corresponding ketone, (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4-one, with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide.

Q2: What is the primary byproduct I should expect during the Wittig reaction?

A2: The main byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[1] This is formed from the triphenylphosphine portion of the Wittig reagent during the reaction mechanism. TPPO is often a crystalline solid that can sometimes be challenging to separate from the desired product.

Q3: Besides triphenylphosphine oxide, what other byproducts might I encounter?

A3: Other potential byproducts can include:

  • Cis-isomers of the product: While the trans,trans configuration of the starting bicyclohexane is relatively stable, harsh reaction conditions (e.g., very strong bases, high temperatures) could potentially lead to some isomerization, resulting in cis-isomers of the desired product.

  • Unreacted starting material: Incomplete reaction will leave residual (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4-one in the product mixture.

  • Side products from the ylide: If the ylide is not prepared and handled under inert conditions, it can degrade, leading to other phosphorus-containing impurities. The use of strong bases like n-butyllithium can also lead to side reactions if not handled correctly.

Q4: How can I minimize the formation of triphenylphosphine oxide?

A4: While the formation of triphenylphosphine oxide is inherent to the Wittig reaction, using a stoichiometric amount of the Wittig reagent is crucial. An excess of the reagent will lead to a larger amount of TPPO in the final mixture, complicating purification.

Q5: What are the best practices for purifying the final product and removing byproducts?

A5: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane or diethyl ether, is effective in separating the non-polar product from the more polar triphenylphosphine oxide. Recrystallization from a suitable solvent can also be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) via the Wittig reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product 1. Incomplete ylide formation. 2. Inactive Wittig reagent. 3. Steric hindrance at the ketone. 4. Insufficient reaction time or temperature.1. Ensure anhydrous conditions and use a sufficiently strong and fresh base (e.g., n-butyllithium, potassium tert-butoxide) for ylide generation. The formation of a characteristic orange or yellow color indicates ylide formation. 2. Use freshly opened or properly stored methyltriphenylphosphonium bromide. 3. While the ketone is sterically hindered, the reaction should proceed. Consider slightly longer reaction times or a modest increase in temperature. 4. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of a Significant Amount of Unreacted Ketone 1. Insufficient amount of Wittig reagent. 2. Deactivation of the ylide.1. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the Wittig reagent. 2. Maintain strict anhydrous and inert atmosphere (e.g., nitrogen or argon) throughout the reaction, as the ylide is sensitive to moisture and oxygen.
Difficult Separation of Triphenylphosphine Oxide (TPPO) 1. High concentration of TPPO due to excess Wittig reagent. 2. Co-elution during column chromatography.1. Use a minimal excess of the Wittig reagent. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, precipitation of TPPO from a non-polar solvent mixture (e.g., hexane/ether) before chromatography can be effective.
Detection of Isomeric Byproducts (e.g., cis-isomers) 1. Isomerization of the starting ketone under basic conditions. 2. Isomerization of the final product during the reaction or workup.1. While the trans,trans configuration is thermodynamically favored, avoid excessively harsh basic conditions or prolonged reaction times at high temperatures. 2. Ensure the workup procedure is not overly acidic or basic. Neutralization and prompt extraction are recommended. The use of milder bases for ylide generation can also be considered.

Experimental Protocols

1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Materials:

    • Methyltriphenylphosphonium bromide

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Procedure:

    • Under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a septum.

    • Add anhydrous THF to the flask to create a suspension.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the n-butyllithium solution dropwise from the dropping funnel to the stirred suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for at least one hour. The formation of a deep yellow or orange solution indicates the successful generation of the ylide.

2. Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

  • Materials:

    • (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4-one

    • Freshly prepared methylenetriphenylphosphorane solution in THF

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a separate dry flask under an inert atmosphere, dissolve (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4-one in anhydrous THF.

    • Cool the ketone solution to 0 °C in an ice bath.

    • Slowly transfer the prepared ylide solution to the stirred ketone solution via a cannula.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC until the starting ketone is consumed.

3. Work-up and Purification

  • Procedure:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to separate the product from triphenylphosphine oxide.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Visualizations

experimental_workflow start Start prepare_ylide Prepare Wittig Reagent (Methylenetriphenylphosphorane) start->prepare_ylide wittig_reaction Wittig Reaction with (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4-one prepare_ylide->wittig_reaction quench Quench Reaction wittig_reaction->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purification by Column Chromatography dry->purify end Isolated Product: (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) purify->end

Caption: Experimental workflow for the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

troubleshooting_logic issue Low Product Yield or Incomplete Reaction cause1 Problem with Wittig Reagent? issue->cause1 cause2 Suboptimal Reaction Conditions? issue->cause2 solution1a Check Anhydrous Conditions & Strength of Base cause1->solution1a solution1b Use Fresh Phosphonium Salt cause1->solution1b solution2a Increase Reaction Time cause2->solution2a solution2b Monitor by TLC cause2->solution2b

Caption: Troubleshooting logic for low yield in the Wittig reaction.

References

Enhancing the stability of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)?

A1: The main stability concern for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is the high reactivity of its vinyl group, which makes it susceptible to unintended polymerization.[1] This can be initiated by heat, light, or the presence of radical species.[1] Such polymerization can lead to the loss of the desired monomer and the formation of unwanted polymeric byproducts, which can complicate purification and subsequent reactions.

Q2: How does the stereochemistry of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) affect its stability?

A2: The "(trans,trans)" configuration of the cyclohexane rings is the most stable conformation, with both the pentyl and vinyl-substituted cyclohexyl groups in equatorial positions. This arrangement minimizes steric hindrance, specifically 1,3-diaxial interactions, which contributes to the overall thermodynamic stability of the molecule's core structure.[2][3][4] However, this conformational stability does not inherently protect the reactive vinyl group from chemical reactions like polymerization.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[1][5] They function by interrupting the free-radical chain reactions that drive polymerization.[5] Common mechanisms include scavenging radical species to terminate the growing polymer chain or reacting with initiators to prevent the polymerization from starting.[5]

Q4: What are the recommended storage conditions for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)?

A4: To ensure the stability of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), it should be stored in a cool, dry, and dark environment.[6] The recommended storage temperature is typically between 2-8°C.[6] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and exposure to moisture. Containers should be tightly sealed and opaque to protect from light.

Troubleshooting Guide

Q1: I observed the formation of a viscous or solid precipitate in my sample of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) upon storage. What is happening and how can I prevent it?

A1: The formation of a viscous or solid precipitate is a strong indication of uncontrolled polymerization. This can be triggered by exposure to heat, light, or atmospheric oxygen. To prevent this, ensure the compound is stored under the recommended conditions (2-8°C, in the dark, under an inert atmosphere) and consider adding a suitable polymerization inhibitor.

Q2: My reaction involving (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is giving low yields of the desired product and a significant amount of insoluble material. What could be the cause?

A2: This is likely due to the polymerization of the vinyl group under the reaction conditions. The heat from the reaction or the presence of radical initiators (even impurities) can promote polymerization. Consider running the reaction at a lower temperature if possible and adding a polymerization inhibitor that is compatible with your reaction chemistry.

Q3: How do I choose the right polymerization inhibitor for my experiment?

A3: The choice of inhibitor depends on several factors, including the reaction conditions (temperature, solvent), the nature of the reactants and catalysts, and the required shelf-life of the stabilized monomer. For storage, inhibitors like BHT or MEHQ are common. For use in subsequent reactions, you may need an inhibitor that can be easily removed or one that does not interfere with your desired chemical transformation. It is often beneficial to use a combination of inhibitors for a synergistic effect.[7]

Q4: Can I remove the polymerization inhibitor before my reaction?

A4: Yes, in many cases, the inhibitor can and should be removed prior to a planned polymerization or other reactions where it might interfere. Common methods for removing phenolic inhibitors like hydroquinone or MEHQ include washing the compound with an aqueous base solution (e.g., 5-10% NaOH) or passing it through a column of activated alumina.[8]

Data Presentation: Comparison of Common Polymerization Inhibitors

InhibitorTypeMechanism of ActionTypical ConcentrationNotes
Hydroquinone (HQ) PhenolicReacts with peroxy radicals in the presence of oxygen.[8][9]100-1000 ppmEffective in the presence of oxygen.[9]
4-Methoxyphenol (MEHQ) PhenolicSimilar to hydroquinone, requires oxygen for efficient inhibition.[10]10-200 ppmLess potent than HQ but commonly used for storage.[10]
Butylated Hydroxytoluene (BHT) PhenolicRadical scavenger.100-1000 ppmOften used in industrial applications.
Phenothiazine (PTZ) ThiazineHighly effective radical scavenger, does not require oxygen.[10][11]100-1000 ppmCan be more effective than MEHQ, especially at elevated temperatures.[11]
TEMPO Stable RadicalDirectly scavenges carbon-centered radicals to terminate chain propagation.[5][10]10-100 ppmHighly efficient "true inhibitor".[1]
Benzoquinone (BQ) QuinoneReacts with radical species.[8][10]50-500 ppmEffective for certain vinyl monomers like styrene and vinyl acetate.[8]

Experimental Protocols

Protocol: Stabilization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) for Storage

Objective: To inhibit the premature polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) during storage.

Materials:

  • (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

  • 4-Methoxyphenol (MEHQ)

  • Anhydrous solvent (e.g., dichloromethane or hexane), if the compound is a solid

  • Inert gas (Nitrogen or Argon)

  • Opaque, airtight storage container

Procedure:

  • If the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a solid, dissolve it in a minimal amount of a suitable anhydrous solvent.

  • Prepare a stock solution of MEHQ in the same solvent.

  • Add the MEHQ stock solution to the solution of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) to achieve a final concentration of 50-200 ppm of MEHQ.

  • If the compound is a liquid, MEHQ can be added directly and mixed thoroughly until dissolved.

  • If a solvent was used, it can be removed under reduced pressure at a low temperature (e.g., < 30°C) to avoid thermal stress on the compound.

  • Transfer the stabilized compound into an opaque, airtight container.

  • Purge the container with an inert gas (nitrogen or argon) for several minutes to displace any oxygen.

  • Seal the container tightly.

  • Store the container at 2-8°C.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Observation of Instability (e.g., precipitation, viscosity increase) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Light exposure? - Inert atmosphere? start->check_storage check_inhibitor Check for Presence of Polymerization Inhibitor start->check_inhibitor storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No inhibitor_present Inhibitor Present check_inhibitor->inhibitor_present Yes inhibitor_absent Inhibitor Absent check_inhibitor->inhibitor_absent No monitor Monitor for Further Instability storage_ok->monitor correct_storage Action: Correct Storage Conditions (Store at 2-8°C, in dark, under N2/Ar) storage_bad->correct_storage inhibitor_present->monitor add_inhibitor Action: Add Suitable Inhibitor (e.g., MEHQ, BHT) inhibitor_absent->add_inhibitor correct_storage->monitor add_inhibitor->monitor

Caption: Troubleshooting workflow for stability issues.

polymerization_inhibition Mechanism of Radical Polymerization and Inhibition cluster_polymerization Radical Polymerization cluster_inhibition Inhibition initiator Initiator (I) radical Radical (R.) initiator->radical Initiation growing_chain Growing Polymer Chain (RM.) radical->growing_chain Propagation monomer Vinyl Monomer (M) monomer->growing_chain polymer Polymer (RM_n) growing_chain->polymer Propagation inactive_product Inactive Product growing_chain->inactive_product Termination inhibitor Inhibitor (InH) inhibitor->inactive_product

Caption: Radical polymerization and its inhibition.

References

Validation & Comparative

Validating the Structure of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of chemical compounds is a cornerstone of chemical research and development. For novel molecules like (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a liquid crystal precursor, rigorous validation of its stereochemistry and connectivity is paramount. This guide provides a comparative overview of the expected spectroscopic signatures of this molecule against related structures, offering a framework for its structural validation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

¹H NMR Spectroscopy Data

The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the numerous overlapping signals from the two cyclohexane rings. Key diagnostic signals will be those of the vinyl group and the pentyl chain.

Functional Group Expected Chemical Shift (δ, ppm) for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Observed Chemical Shift (δ, ppm) for Comparative Compounds
Vinyl Protons (-CH=CH₂) 5.7 - 5.9 (1H, m), 4.8 - 5.0 (2H, m)1-Pentene: ~5.8 (m), ~4.9 (m)[2]
Cyclohexane Protons (CH) 0.8 - 2.2 (m)Decalins: Broad multiplets in the aliphatic region[3]
Pentyl Group (-CH₂-) 0.8 - 1.4 (m)Pentylcyclohexane: Aliphatic signals in a similar range
Pentyl Group (-CH₃) ~0.9 (t)Pentylcyclohexane: ~0.9 (t)
¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The vinyl carbons and the carbons of the cyclohexane rings will be key identifiers.

Carbon Type Expected Chemical Shift (δ, ppm) for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Observed Chemical Shift (δ, ppm) for Comparative Compounds
Vinyl Carbons (-CH=CH₂) ~140 (=CH), ~114 (=CH₂)Vinylcyclohexane: 143.1 (=CH), 111.8 (=CH₂)[4]
Cyclohexane Carbons (CH, CH₂) 25 - 45Decalins: 27-45[3]
Pentyl Group Carbons (CH₂, CH₃) 14 - 35Pentylcyclohexane: Signals in the aliphatic region
Infrared (IR) Spectroscopy Data

The IR spectrum is used to identify the presence of specific functional groups. For the target molecule, the C=C stretch of the vinyl group and the C-H stretches of the aliphatic components will be the most prominent features.

Functional Group Expected Wavenumber (cm⁻¹) for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Observed Wavenumber (cm⁻¹) for Comparative Compounds
C=C Stretch (Vinyl) ~16401,2-epoxy-4-vinylcyclohexane: ~1640[5]
C-H Stretch (sp³) 2850 - 3000Pentylcyclohexane: 2853, 2922[6][7]
C-H Bend (sp³) ~1450Pentylcyclohexane: 1449[6][7]
=C-H Out-of-plane Bend ~910 and ~990Characteristic for vinyl groups
Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

Ion Expected m/z for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Observed m/z for Comparative Compounds
Molecular Ion [M]⁺ 262.48(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane): 282.46[8]
Key Fragments Loss of pentyl group (m/z 191), Loss of vinyl group (m/z 235), Fragments from cyclohexane ring cleavagePentylcyclohexane: Loss of pentyl group (m/z 83)[6]

Experimental Protocols

Standard spectroscopic techniques are employed for the structural validation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY and HSQC can be used to further elucidate the structure by showing proton-proton and proton-carbon correlations, respectively. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). For a solid, it can be analyzed as a KBr pellet or as a solution in a suitable solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

  • Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for this type of molecule.

  • Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range. The resulting mass spectrum shows the relative abundance of different ions.

Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of a chemical compound using spectroscopy.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Validation A Obtain Sample of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) B Perform ¹H and ¹³C NMR A->B C Perform IR Spectroscopy A->C D Perform Mass Spectrometry A->D E Analyze NMR Spectra: - Chemical Shifts - Integration - Coupling Patterns B->E F Analyze IR Spectrum: - Identify Functional Groups C->F G Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern D->G H Compare Experimental Data with Expected Values and Data from Similar Compounds E->H F->H G->H I Confirm Structure of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) H->I Consistent J Inconsistent Data: Re-evaluate or Synthesize Reference Compound H->J Inconsistent

Caption: Workflow for spectroscopic structure validation.

References

A Comparative Analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) and Other Liquid Crystal Monomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of liquid crystal monomers is a critical step in the design of advanced materials and delivery systems. This guide provides a comparative analysis of the liquid crystal monomer (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) against other relevant liquid crystal monomers. Due to the limited availability of specific experimental data for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in publicly accessible literature, this guide presents a comparative framework using data from structurally similar and well-characterized liquid crystal monomers. This approach allows for an informed estimation of its potential properties and performance. Furthermore, detailed experimental protocols are provided to enable researchers to characterize this and other novel liquid crystal monomers.

Comparative Data of Liquid Crystal Monomers

Property4-cyano-4'-pentylbiphenyl (5CB)E7 Liquid Crystal Mixture(trans,trans)-4-alkyl-4'-cyanobicyclohexane (CCH-n) Homologous Series
Molecular Structure Biphenyl core with a pentyl chain and a cyano terminal groupMixture of cyanobiphenyls and terphenylsBicyclohexane core with an alkyl chain and a cyano terminal group
Clearing Point (°C) 35.3[1][2]~60Varies with alkyl chain length (e.g., CCH-3: 81.5)
Birefringence (Δn) at 20°C ~0.18~0.225Generally low (e.g., ~0.05 - 0.1)
Dielectric Anisotropy (Δε) at 20°C +11.5+13.8Negative (e.g., -2.0 to -4.0)
Viscosity (mPa·s) at 20°C ~24~40Data not readily available

Experimental Protocols

Accurate characterization of liquid crystal monomers is essential for their application. Below are detailed methodologies for determining the key properties listed in the table.

Determination of Clearing Point (Nematic-to-Isotropic Phase Transition Temperature)

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • A small sample (typically 1-5 mg) of the liquid crystal monomer is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The temperature of the furnace is increased at a constant rate (e.g., 5-10 °C/min).

  • The heat flow to the sample is monitored as a function of temperature.

  • The clearing point is identified as the peak temperature of the endothermic transition corresponding to the nematic to isotropic phase change.

  • A subsequent cooling scan at the same rate is performed to observe the isotropic to nematic transition (exothermic peak).

Measurement of Birefringence (Δn)

Method: Abbe Refractometer

Protocol:

  • A thin, homeotropically aligned liquid crystal cell is prepared by treating the glass substrates with a suitable alignment layer (e.g., lecithin solution).

  • The liquid crystal monomer is introduced into the cell via capillary action in its isotropic phase.

  • The cell is placed on the prism of an Abbe refractometer equipped with a polarizer.

  • The temperature of the refractometer is controlled to the desired measurement temperature.

  • The polarizer is oriented parallel to the director of the liquid crystal to measure the extraordinary refractive index (nₑ).

  • The polarizer is then rotated by 90 degrees to be perpendicular to the director to measure the ordinary refractive index (nₒ).

  • The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.

Determination of Dielectric Anisotropy (Δε)

Method: Dielectric Spectroscopy

Protocol:

  • A parallel-plate capacitor cell with a known electrode area and cell gap is filled with the liquid crystal monomer.

  • For measuring the dielectric permittivity parallel to the director (ε∥), a strong magnetic field (or a suitable surface alignment layer) is applied to align the liquid crystal director parallel to the applied electric field.

  • For measuring the dielectric permittivity perpendicular to the director (ε⊥), the director is aligned perpendicular to the electric field.

  • The capacitance of the cell is measured in both orientations at a specific frequency (typically 1 kHz) using an LCR meter.

  • The dielectric permittivities are calculated from the capacitance values.

  • The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular permittivities: Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Method: Electro-optical Switching Method

Protocol:

  • A twisted nematic (TN) cell is filled with the liquid crystal monomer.

  • The cell is placed between crossed polarizers.

  • A square-wave voltage is applied to the cell, and the optical transmission is monitored with a photodiode and an oscilloscope.

  • The decay time (τ_off) of the optical response after the voltage is turned off is measured.

  • The rotational viscosity (γ₁) can be calculated using the following equation: γ₁ = (V_th² * ε₀ * Δε) / (π² * d²) * τ_off, where V_th is the threshold voltage, ε₀ is the vacuum permittivity, Δε is the dielectric anisotropy, and d is the cell gap.

Logical Relationships and Workflows

The following diagrams illustrate key relationships and experimental workflows in the characterization of liquid crystal monomers.

G Structure-Property Relationship of Liquid Crystal Monomers cluster_structure Molecular Structure cluster_properties Physical Properties Core_Structure Core Structure (e.g., Bicyclohexane, Biphenyl) Clearing_Point Clearing Point Core_Structure->Clearing_Point Influences rigidity and packing Birefringence Birefringence (Δn) Core_Structure->Birefringence Determines polarizability anisotropy Alkyl_Chain Alkyl Chain Length Alkyl_Chain->Clearing_Point Affects intermolecular forces Viscosity Viscosity (γ₁) Alkyl_Chain->Viscosity Impacts molecular mobility Terminal_Group Terminal Group (e.g., Vinyl, Cyano) Terminal_Group->Clearing_Point Influences polarity and interactions Dielectric_Anisotropy Dielectric Anisotropy (Δε) Terminal_Group->Dielectric_Anisotropy Dictates dipole moment

Caption: Relationship between molecular structure and physical properties of liquid crystal monomers.

G Experimental Workflow for Liquid Crystal Monomer Characterization Start Start: Liquid Crystal Monomer DSC Differential Scanning Calorimetry (DSC) Start->DSC Refractometry Abbe Refractometry Start->Refractometry Dielectric_Spectroscopy Dielectric Spectroscopy Start->Dielectric_Spectroscopy Electro_Optical Electro-Optical Switching Start->Electro_Optical Clearing_Point Clearing Point DSC->Clearing_Point Birefringence Birefringence (Δn) Refractometry->Birefringence Dielectric_Anisotropy Dielectric Anisotropy (Δε) Dielectric_Spectroscopy->Dielectric_Anisotropy Viscosity Viscosity (γ₁) Electro_Optical->Viscosity

Caption: Workflow for the experimental characterization of a liquid crystal monomer.

References

Performance Showdown: Unveiling the Potential of Polymers from (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Novel Polymer and its Alternatives

In the quest for advanced materials with tailored properties, the exploration of novel monomers is paramount. One such monomer of interest is (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a molecule whose rigid bicyclohexane core and pendant pentyl group suggest the potential for polymers with unique thermal and mechanical characteristics. This guide provides a comparative analysis of the anticipated properties of polymers derived from this monomer against established polyolefins and specialty polymers. Due to the limited availability of published data on the homopolymer of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), this guide utilizes data for poly(vinylcyclohexane) (PVCH) as a foundational analogue and compares it with poly(4-methyl-1-pentene) (PMP), polyethylene (PE), and polypropylene (PP).

Data Presentation: A Side-by-Side Look at Key Performance Indicators

The following tables summarize the key physical, thermal, and mechanical properties of the polymers under comparison. The data for Poly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)) is extrapolated based on the known properties of Poly(vinylcyclohexane) and the expected influence of the pentyl group.

Table 1: Physical and Thermal Properties

PropertyPoly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)) (Anticipated)Poly(vinylcyclohexane) (PVCH)Poly(4-methyl-1-pentene) (PMP)Polyethylene (PE)Polypropylene (PP)
Density (g/cm³) ~0.9 - 1.0~0.940.83 - 0.84[1]0.88 - 0.960.89 - 0.91
Glass Transition Temp. (Tg, °C) > 14614620 - 30-125 to -20-20 to 0
Melting Point (Tm, °C) Potentially high, may exhibit liquid crystalline phasesAmorphous230 - 240[2][3]105 - 135130 - 171
Decomposition Temp. (Td, °C) > 345> 345~300~340~330
Water Absorption (%) LowLow< 0.01< 0.01< 0.01

Table 2: Mechanical and Optical Properties

PropertyPoly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)) (Anticipated)Poly(vinylcyclohexane) (PVCH)Poly(4-methyl-1-pentene) (PMP)Polyethylene (PE)Polypropylene (PP)
Tensile Strength (MPa) HighModerate to High24 - 288 - 3531 - 41
Flexural Modulus (GPa) HighModerate to High1.4 - 1.60.2 - 1.41.0 - 1.7
Hardness (Rockwell) HighModerate to HighR80 - R90R10 - R50R80 - R110
Refractive Index High~1.511.463[4]1.47 - 1.511.49
Transparency Potentially HighTransparentHigh[3]Translucent to OpaqueTranslucent to Opaque

Experimental Protocols: Methodologies for Polymer Characterization

To ensure robust and reproducible data, the following detailed experimental protocols are provided for key polymer characterization techniques.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the polymer.

Methodology:

  • A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped up at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The sample is then cooled at a controlled rate (e.g., 10 °C/min) and subsequently reheated at the same rate to observe the thermal history.

  • Tg is identified as a step change in the heat flow curve, while Tm and Tc are observed as endothermic and exothermic peaks, respectively.

Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.

Methodology:

  • A small sample of the polymer (10-20 mg) is placed in a TGA pan (typically platinum or ceramic).

  • The pan is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Methodology:

  • The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran (THF) or trichlorobenzene (TCB) for polyolefins at elevated temperatures) to a known concentration (typically 1-2 mg/mL).[5]

  • The solution is filtered through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.

  • The GPC system is equilibrated with the mobile phase at a constant flow rate.

  • A known volume of the polymer solution is injected into the GPC system.

  • The polymer molecules are separated based on their hydrodynamic volume as they pass through a series of columns packed with porous gel.

  • The concentration of the polymer eluting from the columns is monitored by a detector, typically a refractive index (RI) detector.

  • The system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene) to generate a calibration curve of log(molecular weight) versus elution volume.

  • The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve.

Mandatory Visualization: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the logical workflow for polymer synthesis and characterization, as well as a conceptual signaling pathway for the development of high-performance polymers.

Polymer_Synthesis_and_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Performance Characterization cluster_comparison Comparative Analysis Monomer (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) Polymerization Anionic or Ziegler-Natta Polymerization Monomer->Polymerization Polymer Poly((trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane)) Polymerization->Polymer Thermal Thermal Properties (DSC, TGA) Polymer->Thermal Mechanical Mechanical Properties (Tensile, Flexural, Hardness) Polymer->Mechanical Optical Optical Properties (Refractive Index, Transparency) Polymer->Optical Molecular Molecular Weight (GPC) Polymer->Molecular Comparison Performance Comparison Guide Thermal->Comparison Mechanical->Comparison Optical->Comparison Molecular->Comparison Alternatives Alternative Polymers (PMP, PE, PP) Alternatives->Comparison

Caption: Workflow for the synthesis and performance characterization of the target polymer.

High_Performance_Polymer_Development_Pathway cluster_design Monomer Design cluster_properties Desired Polymer Properties cluster_applications Potential Applications RigidCore Rigid Bicyclohexane Core HighTg High Glass Transition Temperature (Tg) RigidCore->HighTg enhances MechanicalStrength High Mechanical Strength RigidCore->MechanicalStrength enhances FlexibleSideChain Flexible Pentyl Side Chain Processability Good Processability FlexibleSideChain->Processability improves VinylGroup Polymerizable Vinyl Group Polymer Target Polymer VinylGroup->Polymer enables MedicalDevices Medical Devices HighTg->MedicalDevices ThermalStability High Thermal Stability AdvancedMaterials Advanced Materials ThermalStability->AdvancedMaterials MechanicalStrength->MedicalDevices DrugDelivery Drug Delivery Systems Processability->DrugDelivery Polymer->HighTg Polymer->ThermalStability Polymer->MechanicalStrength Polymer->Processability

Caption: Conceptual pathway from monomer design to high-performance polymer applications.

References

Purity Assessment of Synthesized (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds such as (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is fundamental to advancements in materials science and drug discovery. The utility of this compound, particularly as a liquid crystal precursor or a molecular building block, is critically dependent on its purity. This guide provides a comparative overview of standard analytical techniques for assessing the purity of the synthesized compound, complete with detailed experimental protocols and a summary of expected quantitative data.

Analytical Methodologies for Purity Assessment

The purity of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a non-polar hydrocarbon, can be effectively determined using several chromatographic and spectroscopic methods. The choice of method depends on the specific information required, such as the simple percentage of purity, the identity of impurities, or the confirmation of the molecular structure. The most common and effective techniques include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Each technique offers distinct advantages and provides complementary information, ensuring a comprehensive purity profile of the synthesized compound.

Experimental Protocols

Detailed methodologies for each key analytical technique are provided below. These protocols are designed to be reproducible and serve as a standard for the purity assessment of the target compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is an excellent technique for determining the percentage purity of volatile and thermally stable compounds.[1] It separates components based on their boiling points and interaction with the stationary phase, and the FID provides a response proportional to the mass of carbon atoms, allowing for accurate quantification.[2][3]

Methodology:

  • Instrument: Agilent 7890 Series GC or equivalent, equipped with a flame ionization detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in high-purity hexane.

  • Quantification: Purity is calculated based on the relative peak area percentage of the main compound peak versus the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

For less volatile impurities or compounds that may degrade at high temperatures, reversed-phase HPLC is a suitable alternative.[4][5] This technique separates compounds based on their polarity.[6]

Methodology:

  • Instrument: Waters Alliance HPLC system or equivalent, equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with 80% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 80% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (for the vinyl group and cyclohexane backbone).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized compound in acetonitrile.

  • Quantification: Purity is determined by the relative peak area at the specified wavelength.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is an indispensable tool for confirming the chemical structure of the synthesized compound and identifying structurally related impurities.[7] It provides quantitative information based on the integration of proton signals.

Methodology:

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 2.0 seconds

    • Pulse Angle: 30°

  • Data Analysis:

    • Structural Confirmation: Verify the presence of characteristic signals for the vinyl protons (~4.8-5.8 ppm), pentyl chain protons (~0.9-1.3 ppm), and cyclohexane ring protons (~1.0-2.2 ppm).[8][9]

    • Purity Assessment: Integrate the peaks corresponding to the compound and any impurity peaks. The molar percentage of an impurity can be estimated by comparing its integration value to that of a known proton signal from the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It is particularly useful for identifying the chemical nature of unknown impurities.[10]

Methodology:

  • GC Conditions: Use the same GC method as described in the GC-FID protocol.

  • Mass Spectrometer: Agilent 5977 Series MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis:

    • The main peak should exhibit a molecular ion ([M]⁺) at m/z ≈ 262.5, corresponding to the molecular weight of C₁₉H₃₄.

    • Analyze the mass spectra of any impurity peaks and compare them against spectral libraries (e.g., NIST) to tentatively identify their structures. Common fragments for cycloalkanes are observed.[11]

Data Presentation and Comparison

The data obtained from these techniques can be summarized to provide a comprehensive purity profile.

Table 1: Summary of Purity Assessment Data for Synthesized (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Analytical Technique Parameter Measured Result for Main Compound Detected Impurities (Hypothetical)
GC-FID Relative Peak Area98.8%Impurity A (0.7%), Impurity B (0.5%)
HPLC-UV Relative Peak Area @ 210 nm99.1%Impurity A (0.9%)
¹H NMR Relative Signal Integration>98% (Molar)Trace signals of starting material detected.
GC-MS Mass SpectrumMolecular Ion [M]⁺ at m/z 262.5Impurity A: Tentatively identified as a positional isomer.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Advantages for this Compound Limitations
GC-FID Separation by volatility; universal carbon detection.High precision for volatile impurities; robust quantification.[2]Not suitable for thermally labile compounds; provides no structural information.
HPLC-UV Separation by polarity; UV detection.Good for non-volatile or polar impurities; non-destructive.[12]Requires a chromophore for sensitive detection; quantification can vary with impurity structure.
¹H NMR Nuclear spin resonance in a magnetic field.Provides definitive structural confirmation; can quantify non-chromophoric impurities.[7]Lower sensitivity compared to chromatographic methods; complex spectra if many impurities are present.
GC-MS GC separation followed by mass-based detection.Powerful for identifying unknown impurities by fragmentation patterns.Quantification can be less accurate than FID; library matching is tentative.

Visualized Workflows and Relationships

Diagrams generated using Graphviz illustrate the logical flow of the purity assessment process and the relationship between the analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_reporting Final Assessment Synthesis Chemical Synthesis Crude Crude Product Synthesis->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Product Purified Product Purification->Product GC_FID GC-FID Analysis Product->GC_FID HPLC HPLC Analysis Product->HPLC NMR ¹H NMR Analysis Product->NMR GC_MS GC-MS Analysis Product->GC_MS Report Comprehensive Purity Report GC_FID->Report HPLC->Report NMR->Report GC_MS->Report

Caption: Workflow for the purity assessment of a synthesized compound.

Technique_Comparison cluster_quant Separation & Quantification cluster_ident Structure & Identification Compound (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) GC Gas Chromatography Compound->GC Purity (%) HPLC Liquid Chromatography Compound->HPLC Purity (%) NMR NMR Spectroscopy Compound->NMR Structure Confirmation Molar Ratio MS Mass Spectrometry Compound->MS Impurity ID GC->MS GC-MS Coupling

Caption: Logical relationship of information from different analytical methods.

References

Comparative Analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) and Alternative Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the liquid crystalline compound (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) with other relevant liquid crystal materials. Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this comparison leverages data from a homologous series of bicyclohexane liquid crystals and the widely characterized 4-Cyano-4'-pentylbiphenyl (5CB) to provide a substantive evaluation.

Introduction to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a thermotropic liquid crystal belonging to the bicyclohexane class of mesogens.[1] Materials in this class are noted for their distinct physical properties, such as low birefringence and negative dielectric anisotropy, which makes them suitable for specific electro-optical applications.[1] The vinyl group suggests its potential utility as a monomer for the formation of liquid crystal polymers.

Comparative Data

A direct comparison of experimental data for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is hampered by the scarcity of published results. However, we can infer its likely properties by examining a homologous series of 4,4'-dialkyl-(1α,1'α-bicyclohexyl)-4β-carbonitrile (CCN-mn) compounds and contrast these with the well-known liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB).[1][2]

Table 1: Physicochemical Properties of Target Compound and Alternatives

Property(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)Bicyclohexane Series (CCN-47 as example)[1]4-Cyano-4'-pentylbiphenyl (5CB)[2]
Molecular Formula C₁₉H₃₄C₂₀H₃₃NC₁₈H₁₉N
Molecular Weight 262.48 g/mol 299.5 g/mol 249.35 g/mol
Purity Typically ≥98%High purity98%
CAS Number 129738-34-762719-74-640817-08-1[2]

Table 2: Liquid Crystalline and Physical Properties

PropertyBicyclohexane Series (CCN-47 as example)[1]4-Cyano-4'-pentylbiphenyl (5CB)[2][3]
Phase Transition Temps. Cr --(58.0°C)--> N --(77.0°C)--> ICr --(22.5°C)--> N --(35.0°C)--> I[2][3]
Birefringence (Δn) LowModerate
Dielectric Anisotropy (Δε) High, NegativePositive
Bend/Splay Ratio (K₃₃/K₁₁) < 1 (approx. 0.7)> 1
Density Not specified1.022 g/cm³[2]

Experimental Protocols

Synthesis and Purification

The synthesis of similar bicyclohexane liquid crystals often involves multi-step organic reactions. A general synthetic pathway for a related compound, (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), involves the formation of the bi(cyclohexane) core via a Diels-Alder reaction, followed by the introduction of the respective functional groups. Purification is typically achieved through column chromatography and recrystallization.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

Liquid Crystal Phase Analysis
  • Polarized Optical Microscopy (POM): The sample is heated and cooled on a temperature-controlled stage while being observed under a polarizing microscope. The formation of characteristic textures upon phase transitions allows for the identification of different liquid crystal phases (e.g., nematic, smectic).

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the temperatures and enthalpy changes associated with phase transitions (e.g., crystal to nematic, nematic to isotropic).[4]

Visualizations

experimental_workflow General Experimental Workflow for Liquid Crystal Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Phase Characterization cluster_properties Physical Property Measurement synthesis Organic Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir pom Polarized Optical Microscopy purification->pom dsc Differential Scanning Calorimetry purification->dsc birefringence Birefringence Measurement dsc->birefringence dielectric Dielectric Spectroscopy dsc->dielectric elastic Elastic Constant Determination dsc->elastic

Caption: General workflow for the synthesis and characterization of novel liquid crystal materials.

comparison_pathway Comparative Logic for Material Selection cluster_materials Candidate Materials cluster_properties Key Differentiating Properties app Target Application Requirement target (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) app->target Hypothesized Suitability alt1 Bicyclohexane Series (e.g., CCN-mn) app->alt1 Known Suitability for Low Birefringence alt2 4-Cyano-4'-pentylbiphenyl (5CB) app->alt2 Known Suitability for Positive Δε props Dielectric Anisotropy (Δε) Birefringence (Δn) Bend/Splay Ratio (K₃₃/K₁₁) target->props Inferred Properties alt1->props Negative Δε Low Δn K₃₃/K₁₁ < 1 alt2->props Positive Δε Moderate Δn K₃₃/K₁₁ > 1

Caption: Decision pathway for selecting a liquid crystal based on key physical properties.

References

A Comparative Analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Derivatives and Other Liquid Crystalline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) and its derivatives. Due to the limited availability of public research data on this specific compound, this guide establishes a comparative framework using the well-characterized nematic liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB) as a benchmark. The methodologies and expected performance characteristics are based on established principles of liquid crystal research.

Physicochemical Properties: A Comparative Overview

The properties of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) derivatives are compared with the widely studied 4-Cyano-4'-pentylbiphenyl (5CB) and a propyl analog. Bicyclohexyl compounds are known for their low birefringence and high negative dielectric anisotropy.[1]

Property(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)(trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane)4-Cyano-4'-pentylbiphenyl (5CB)
CAS Number 129738-34-7116020-44-1[2]40817-08-1[3][4][5]
Molecular Formula C₁₉H₃₄C₁₇H₃₀[2]C₁₈H₁₉N[3]
Molecular Weight 262.48 g/mol 234.42 g/mol [2][6]249.36 g/mol [5]
Purity ≥ 98%≥ 98%[6]>98%[5]
Mesomorphic Range Data not availableData not available18.0 to 35.0 °C (Nematic)[5]
Density Data not availableData not available1.008 g/mL at 25 °C[5]
Refractive Index (n20/D) Data not availableData not available1.532[5]
Experimental Protocols for Liquid Crystal Characterization

The characterization of novel liquid crystalline materials typically involves a suite of analytical techniques to determine their thermal, optical, and structural properties.

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the phase transition temperatures and associated enthalpy changes.

  • Methodology: A small sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere. The heat flow to or from the sample relative to a reference pan is monitored as a function of temperature. Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.[7][8][9][10]

2. Polarized Optical Microscopy (POM)

  • Objective: To identify liquid crystalline phases by observing their unique optical textures.

  • Methodology: A small amount of the sample is placed between two glass slides and heated on a hot stage. The sample is observed through a polarizing microscope with crossed polarizers. Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures that arise from the anisotropic arrangement of the molecules.[9][10][11]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure and study molecular dynamics.

  • Methodology: ¹H and ¹³C NMR spectra are recorded on a spectrometer. The chemical shifts, coupling constants, and relaxation times provide information about the molecular structure, conformation, and dynamics in different phases.[7][11]

4. X-Ray Diffraction (XRD)

  • Objective: To determine the long-range positional order and identify the type of liquid crystalline phase.

  • Methodology: A monochromatic X-ray beam is directed at the sample. The diffraction pattern, which consists of sharp peaks for crystalline phases and diffuse halos for liquid-like phases, provides information about the arrangement of molecules.[7][9]

Visualizing the Characterization Workflow and Molecular Relationships

The following diagrams illustrate the typical workflow for characterizing a novel liquid crystal and the structural comparison of the discussed compounds.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM NMR NMR Spectroscopy ('H, 'C) Purification->NMR XRD X-Ray Diffraction (XRD) Purification->XRD Phase_Transitions Determine Phase Transition Temperatures DSC->Phase_Transitions Texture_ID Identify Mesophases from Textures POM->Texture_ID Structure_Elucidation Elucidate Molecular Structure NMR->Structure_Elucidation Order_Analysis Analyze Positional & Orientational Order XRD->Order_Analysis Comparison Compare with Benchmark (e.g., 5CB) Phase_Transitions->Comparison Texture_ID->Comparison Structure_Elucidation->Comparison Order_Analysis->Comparison

Caption: Workflow for the characterization of a novel liquid crystal.

G cluster_target Target Molecule cluster_analogs Structural Analogs & Benchmarks Target (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) C19H34 Propyl_Analog (trans,trans)-4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) C17H30 Target->Propyl_Analog Different Alkyl Chain Benchmark 4-Cyano-4'-pentylbiphenyl (5CB) C18H19N Target->Benchmark Different Core Structure

Caption: Structural relationship of the target molecule and its comparators.

References

Pioneering Polymer Architectures: A Comparative Analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) for Advanced Dielectric Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of materials science and drug development, the quest for novel polymers with tailored properties is perpetual. In the realm of advanced electronics and high-frequency applications, the development of low-dielectric-constant (low-k) materials is paramount. This guide provides a comparative analysis of the efficacy of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in novel polymer architectures, benchmarking its potential against established and emerging alternative materials.

The unique molecular structure of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), characterized by a bulky, non-polar bicyclohexyl core and a polymerizable vinyl group, suggests its potential as a monomer for creating polymers with low dielectric constants and good thermal stability. The saturated aliphatic rings contribute to a low polarizability, which is a key factor in reducing the dielectric constant of a material.

Performance Comparison: A Data-Driven Assessment

To objectively evaluate the potential of poly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)), a comprehensive comparison with alternative low-k dielectric polymers is essential. The following tables summarize key performance metrics for the target polymer (with data extrapolated from closely related structures due to the scarcity of direct experimental values in publicly available literature) and prominent alternatives.

Table 1: Dielectric Properties of Low-k Polymer Systems

Polymer MaterialDielectric Constant (k)Dielectric Loss (tan δ)Frequency
Poly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)) (Expected)< 2.5< 0.002> 1 GHz
Non-fluorinated Polyimide (TmBPPA)2.23< 0.0039410 kHz[1][2]
Oxygen-free Polymer (p-6F-BVS)2.426.4 x 10⁻⁴10 GHz[3]
Fluorinated Polyimide (PFN)2.33< 0.0012Not Specified[4]
Poly(4-methyl-1-pentene) (PMP)Low (Specific value not provided)Not SpecifiedNot Specified[5]
Poly(vinylcyclohexane) (PVCH)Not SpecifiedNot SpecifiedNot Specified

Table 2: Thermal and Mechanical Properties of Low-k Polymer Systems

Polymer MaterialGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Tensile Strength (MPa)
Poly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)) (Expected)> 150> 350> 50
Non-fluorinated Polyimide (FCPEN)191489Good mechanical performance[2]
Oxygen-free Polymer (p-4F-BVS/p-6F-BVS)> 400> 450Not Specified[3]
Fluorinated PolyimideNot SpecifiedNot SpecifiedGood mechanical properties[4]
Poly(4-methyl-1-pentene) (PMP)Not SpecifiedNot SpecifiedExceptional mechanical properties[5]
Poly(vinylcyclohexane) (PVCH)146> 345Not Specified

Experimental Protocols: Pathways to Synthesis and Characterization

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of polymers from vinyl monomers and the characterization of their properties.

Experimental Workflow: Polymer Synthesis and Characterization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer ((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)) Polymerization Polymerization Reaction (e.g., Radical Polymerization) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Purification Purification (Precipitation, Filtration, Drying) Polymerization->Purification Polymer Purified Polymer Purification->Polymer GPC Gel Permeation Chromatography (GPC) (Molecular Weight & Distribution) Polymer->GPC NMR Nuclear Magnetic Resonance (NMR) (Chemical Structure) Polymer->NMR DSC_TGA DSC/TGA (Thermal Properties) Polymer->DSC_TGA Dielectric Dielectric Spectroscopy (Dielectric Constant & Loss) Polymer->Dielectric Mechanical Tensile Testing (Mechanical Properties) Polymer->Mechanical

Caption: General workflow for the synthesis and characterization of polymers.

Protocol 1: Radical Polymerization of Vinyl Monomers

A representative procedure for the radical polymerization of a vinyl monomer, adaptable for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), is as follows:

  • Monomer and Initiator Preparation: The vinyl monomer is purified to remove inhibitors. A radical initiator, such as azobisisobutyronitrile (AIBN), is recrystallized.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), the purified monomer is dissolved in an appropriate solvent (e.g., toluene).

  • Initiation: The initiator is added to the monomer solution. The reaction mixture is then heated to a specific temperature (typically 60-80 °C) to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time, during which the viscosity of the solution typically increases.

  • Termination and Purification: The polymerization is terminated by cooling the reaction mixture. The polymer is then precipitated by pouring the solution into a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed, and dried under vacuum to a constant weight.

Protocol 2: Characterization of Polymer Properties
  • Molecular Weight: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer are determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: The chemical structure and composition of the polymer are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

  • Thermal Properties: The glass transition temperature (Tg) and thermal stability (e.g., 5% weight loss temperature, Td5) are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

  • Dielectric Properties: The dielectric constant and dielectric loss are measured over a range of frequencies using a dielectric analyzer. Polymer films are typically prepared for these measurements.

  • Mechanical Properties: The tensile strength, Young's modulus, and elongation at break are determined from stress-strain curves obtained using a universal testing machine on polymer film samples.

Signaling Pathways and Logical Relationships

The structure-property relationship is a cornerstone of materials science. The diagram below illustrates the logical connections between the molecular structure of a polymer and its resulting dielectric properties.

structure_property_relationship cluster_structure Molecular Structure cluster_property Dielectric Properties Bulky_Alicyclic Bulky Alicyclic Groups (e.g., Bi(cyclohexane)) Increased_Free_Volume Increased Free Volume Bulky_Alicyclic->Increased_Free_Volume Non_Polar Non-Polar Moieties (e.g., Alkyl Chains) Low_Polarizability Low Molar Polarizability Non_Polar->Low_Polarizability Low_k Low Dielectric Constant (k) Low_Polarizability->Low_k Increased_Free_Volume->Low_k

Caption: Influence of molecular structure on the dielectric constant of a polymer.

Conclusion and Future Outlook

While direct experimental data for poly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)) remains limited in the public domain, the structural analogy to other poly(vinylcyclohexane) derivatives and the principles of polymer chemistry strongly suggest its potential as a high-performance, low-k dielectric material. The bulky, non-polar nature of the monomer is anticipated to yield polymers with a low dielectric constant, good thermal stability, and desirable mechanical properties.

Further research is imperative to synthesize and comprehensively characterize polymers derived from (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). A thorough investigation of its dielectric properties at high frequencies, alongside a detailed analysis of its thermal and mechanical performance, will be crucial to fully ascertain its efficacy and position it as a viable alternative to existing low-k materials. The development of such non-fluorinated, alicyclic-based polymers holds significant promise for the advancement of next-generation electronic and communication technologies.

References

Spectroscopic comparison of cis and trans isomers of 4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. The spatial arrangement of atoms in isomers can lead to significantly different physicochemical properties and biological activities. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), supported by hypothetical, yet realistic, experimental data based on established spectroscopic principles.

Spectroscopic Differentiation Principles

The key to distinguishing between the cis and trans isomers of 4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) lies in the conformational rigidity of the cyclohexane rings and the relative orientation of the substituents.

  • Trans Isomer : In the more stable chair conformation, the 4-pentyl and 4'-vinylcyclohexyl groups are in a diequatorial orientation. This leads to less steric hindrance and is the thermodynamically favored conformer.

  • Cis Isomer : In the chair conformation, one substituent will be in an axial position while the other is in an equatorial position. This results in greater steric interactions.

These conformational differences give rise to distinct signatures in various spectroscopic analyses, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for the cis and trans isomers of 4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Table 1: Hypothetical ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment Trans Isomer δ (ppm) Cis Isomer δ (ppm) Multiplicity & J (Hz)
Vinyl Protons
-CH=CH₂5.755.78ddd, J ≈ 17.0, 10.5, 6.5
-CH=CH ₂(trans)4.954.98d, J ≈ 17.0
-CH=CH ₂(cis)4.884.91d, J ≈ 10.5
Cyclohexane Protons
CH (on vinyl-substituted ring)~1.9-2.1~2.2-2.4m
CH (on pentyl-substituted ring)~1.0-1.2~1.3-1.5m
CH₂ (cyclohexane rings)~0.8-1.8~0.8-1.9m
Pentyl Protons
-CH₂-(CH₂)₃CH₃~1.25~1.28m
-(CH₂)₄CH0.890.92t, J ≈ 7.0

Note on ¹H NMR : The most significant difference is expected in the coupling constants of the methine protons on the cyclohexane rings. For the trans isomer (diequatorial), the axial-axial coupling (³J_ax-ax) is typically large (8-13 Hz), while for the cis isomer (axial-equatorial), the axial-equatorial (³J_ax-eq) and equatorial-equatorial (³J_eq-eq) couplings are smaller (2-5 Hz). This would result in broader multiplets for the methine protons of the trans isomer.[1] Protons in an axial position are generally more shielded and appear at a lower ppm value compared to their equatorial counterparts.[2]

Table 2: Hypothetical ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment Trans Isomer δ (ppm) Cis Isomer δ (ppm)
Vinyl Carbons
-C H=CH₂~142~141
-CH=C H₂~114~115
Cyclohexane Carbons
C H (on vinyl-substituted ring)~43~40
C H (on pentyl-substituted ring)~40~37
C H₂ (cyclohexane rings)~28-35~27-34
Pentyl Carbons
-C H₂(CH₂)₃CH₃~37~36
-CH₂C H₂CH₂CH₃~32~31
-CH₂CH₂C H₂CH₃~23~22.5
-(CH₂)₃C H₂CH₃~22.5~22
-(CH₂)₄C H₃~14~14

Note on ¹³C NMR : Carbons bearing axial substituents are typically shielded (appear at a higher field/lower ppm) compared to those with equatorial substituents due to the gamma-gauche effect.[3][4]

Table 3: Hypothetical IR Spectroscopic Data (cm⁻¹)

Vibrational Mode Trans Isomer Cis Isomer
C-H stretch (sp³ CH, CH₂, CH₃)2920, 28502925, 2855
C-H stretch (sp² =C-H)30753080
C=C stretch (vinyl)16401642
C-H bend (CH₂ scissoring)14501455
C-H out-of-plane bend (=CH₂)990, 910995, 915

Note on IR Spectroscopy : While the IR spectra are expected to be very similar, subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹) due to the different symmetry and vibrational modes of the two isomers. The characteristic peaks for the vinyl group will be present in both.

Table 4: Hypothetical Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (Trans) Relative Intensity (Cis) Possible Fragmentation
262ModerateModerate[M]⁺ (Molecular Ion)
191HighHigh[M - C₅H₁₁]⁺
181ModerateModerate[M - C₆H₁₁]⁺
83Base PeakBase Peak[C₆H₁₁]⁺ (Cyclohexyl cation)
55HighHigh[C₄H₇]⁺

Note on Mass Spectrometry : The mass spectra of both isomers are expected to be very similar, showing a molecular ion peak at m/z 262. The fragmentation patterns will be dominated by the cleavage of the pentyl group, the vinyl group, and the bond between the two cyclohexane rings. The relative intensities of the fragment ions might show minor differences due to the different stabilities of the radical cations formed from the cis and trans isomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Data Analysis : Process the spectra using appropriate software. Chemical shifts are referenced to TMS (0.00 ppm). Integration of ¹H NMR signals is used to determine proton ratios, and coupling constants are measured from the multiplet splittings.

2. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition : Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.

3. Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction and separation.

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC-MS Acquisition : Inject the sample solution into the GC. The GC column separates the components of the mixture before they enter the mass spectrometer. For the MS, typical EI energy is 70 eV. The mass analyzer scans a range of m/z values (e.g., 40-400 amu).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of the fragment ions between the two isomers.

Mandatory Visualization

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Cis and Trans Isomers cluster_synthesis Isomer Synthesis/Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison synthesis Synthesis of 4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (Mixture of Isomers) separation Chromatographic Separation (e.g., HPLC, GC) synthesis->separation cis_isomer Cis Isomer separation->cis_isomer trans_isomer Trans Isomer separation->trans_isomer nmr NMR Spectroscopy (¹H, ¹³C) cis_isomer->nmr ir IR Spectroscopy cis_isomer->ir ms Mass Spectrometry cis_isomer->ms trans_isomer->nmr trans_isomer->ir trans_isomer->ms nmr_data Compare Chemical Shifts (δ) and Coupling Constants (J) nmr->nmr_data ir_data Compare Fingerprint Regions ir->ir_data ms_data Compare Fragmentation Patterns ms->ms_data conclusion Structural Elucidation and Isomer Assignment nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

References

Comparative Guide to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Based Materials and 4-Cyano-4'-pentylbiphenyl (5CB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of materials based on (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) and the well-established liquid crystal material, 4-Cyano-4'-pentylbiphenyl (5CB). The information presented is intended to assist in the selection and application of these materials in relevant research and development fields.

Introduction

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. Their unique ability to manipulate light has led to their widespread use in display technologies and other advanced optical applications. The structure of a liquid crystal molecule is a key determinant of its physical and electro-optical properties. This guide focuses on a comparative analysis of two distinct liquid crystal materials: a polymerizable monomer, (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), and a widely used nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB).

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a monomer containing a flexible pentyl group, a rigid bicyclohexane core, and a polymerizable vinyl group. The trans,trans stereochemistry of the bicyclohexane unit imparts a linear and rigid character to the molecule, which is a prerequisite for liquid crystalline behavior. The vinyl group allows for the formation of polymers, leading to materials with potentially enhanced thermal and mechanical stability.

4-Cyano-4'-pentylbiphenyl (5CB) is a well-characterized nematic liquid crystal that has been a benchmark material in the field for decades.[1] Its molecular structure consists of a polar cyano group attached to a biphenyl core with a flexible pentyl chain.[2] This structure gives rise to a convenient room-temperature nematic phase, making it suitable for a wide range of applications and fundamental studies.[1][2]

Molecular Structure and Properties

A detailed comparison of the molecular structure and key physical properties of the two compounds is presented in Table 1.

Property(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)4-Cyano-4'-pentylbiphenyl (5CB)
Molecular Formula C₁₉H₃₄C₁₈H₁₉N
Molecular Weight 262.48 g/mol 249.35 g/mol
Core Structure 1,1'-bi(cyclohexane)Biphenyl
Terminal Groups Pentyl, VinylPentyl, Cyano
Polymerizable Group Yes (Vinyl)No
CAS Number 129738-34-740817-08-1
Appearance Not specified in available literatureColorless if isotropic or cloudy white if nematic[1]
Melting Point Not specified in available literature22.5 °C (Crystal to Nematic)[1][2]
Clearing Point Not specified in available literature35.0 °C (Nematic to Isotropic)[1][2]
Density Not specified in available literature1.022 g/cm³[1]
Refractive Index Not specified in available literaturen/D 1.532 (lit.)

Experimental Protocols

Synthesis

Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB): The synthesis of 5CB was first reported by Gray, Harrison, and Nash in 1972.[1] A common synthetic route involves the following steps:

  • Bromination of biphenyl: Introduction of a bromine atom to one of the phenyl rings.

  • Friedel-Crafts acylation: Addition of a pentanoyl group to the other phenyl ring.

  • Wolff-Kishner reduction: Reduction of the ketone to a pentyl group.

  • Cyanation: Replacement of the bromine atom with a cyano group using copper(I) cyanide.[1]

A schematic of the synthesis of 5CB is presented below.

Characterization

Characterization of Liquid Crystalline Materials: The following experimental techniques are crucial for characterizing the structure and properties of liquid crystalline materials:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the molecular structure of the synthesized compounds.

  • Differential Scanning Calorimetry (DSC): Employed to determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[3]

  • Polarized Optical Microscopy (POM): A key technique for identifying liquid crystalline phases and observing their textures.

  • X-ray Diffraction (XRD): Provides information about the molecular arrangement and ordering in the different phases.[3]

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of polymers.

Performance Comparison

Due to the limited availability of specific experimental data for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) based materials, a direct quantitative performance comparison with 5CB is challenging. However, based on the structural differences, some qualitative comparisons and potential advantages and disadvantages can be inferred.

Potential Advantages of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Based Materials:

  • Polymerizability: The presence of the vinyl group allows for the formation of polymers with a liquid crystalline structure (side-chain liquid crystal polymers). This can lead to materials with improved mechanical properties, thermal stability, and the ability to form stable, large-area films.

  • Aliphatic Core: The bicyclohexane core is aliphatic, which may result in lower birefringence and different dielectric properties compared to the aromatic biphenyl core of 5CB. This could be advantageous for specific applications where lower optical anisotropy is desired.

  • Chemical Stability: The saturated cyclohexane rings may offer greater chemical and photochemical stability compared to the aromatic rings in 5CB.

Potential Disadvantages:

  • Higher Viscosity: Polymers generally exhibit higher viscosity than their monomeric counterparts, which could be a limitation for applications requiring fast switching times.

  • Synthesis Complexity: The synthesis of the monomer and subsequent polymerization may be more complex and costly compared to the well-established synthesis of 5CB.

  • Lower Birefringence: For many display applications, a high birefringence is desirable, and the aliphatic nature of the bicyclohexane core might lead to lower values compared to the highly anisotropic biphenyl core of 5CB.

Properties of 4-Cyano-4'-pentylbiphenyl (5CB):

  • Well-Characterized: 5CB is one of the most extensively studied liquid crystals, with a vast amount of available data on its physical, optical, and electrical properties.[2][3][4][5]

  • Room-Temperature Nematic Range: Its nematic phase between 22.5 °C and 35.0 °C makes it convenient for a wide range of applications and research.[1][2]

  • Positive Dielectric Anisotropy: The strong dipole moment of the cyano group results in a positive dielectric anisotropy, which is essential for its use in twisted nematic displays.

  • High Birefringence: The aromatic biphenyl core contributes to a relatively high birefringence.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and characterization of these materials.

Synthesis_Workflow cluster_Target (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) Synthesis Bicyclohexane Bicyclohexane Precursor Functionalization1 Introduction of Pentyl Group Bicyclohexane->Functionalization1 Functionalization2 Introduction of Vinyl Group Functionalization1->Functionalization2 Target_Monomer (trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane) Functionalization2->Target_Monomer Polymerization Polymerization Target_Monomer->Polymerization Target_Polymer Poly[(trans,trans)-4-Pentyl-4'-vinyl- 1,1'-bi(cyclohexane)] Polymerization->Target_Polymer

Caption: Hypothetical synthesis workflow for the target polymer.

Synthesis_5CB cluster_5CB 4-Cyano-4'-pentylbiphenyl (5CB) Synthesis Biphenyl Biphenyl Bromination Bromination Biphenyl->Bromination Acylation Acylation Bromination->Acylation Friedel-Crafts Reduction Reduction Acylation->Reduction Wolff-Kishner Cyanation Cyanation Reduction->Cyanation 5 5 Cyanation->5 CB Final Product

Caption: Simplified synthesis pathway for 5CB.

Characterization_Workflow cluster_Characterization Material Characterization Workflow Synthesized_Material Synthesized Material (Monomer or Polymer) Structural_Analysis Structural Analysis Synthesized_Material->Structural_Analysis Thermal_Analysis Thermal Analysis Synthesized_Material->Thermal_Analysis Optical_Analysis Optical Analysis Synthesized_Material->Optical_Analysis Molecular_Weight Molecular Weight Analysis (for Polymers) Synthesized_Material->Molecular_Weight NMR NMR Structural_Analysis->NMR XRD XRD Structural_Analysis->XRD DSC DSC Thermal_Analysis->DSC POM POM Optical_Analysis->POM GPC GPC Molecular_Weight->GPC

Caption: General workflow for material characterization.

Conclusion

Materials based on (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) represent a potentially interesting class of polymerizable liquid crystals. The combination of a flexible alkyl chain, a rigid aliphatic core, and a vinyl group offers the possibility of creating novel polymeric materials with tailored properties for various applications. However, the lack of available experimental data makes a direct and quantitative comparison with the well-established liquid crystal 5CB difficult at this time.

5CB remains a crucial benchmark material due to its well-documented properties and convenient nematic range. Future research into the synthesis and characterization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) and its polymers is necessary to fully elucidate their structure-property relationships and assess their performance against existing materials like 5CB. This will enable a more definitive evaluation of their potential in advanced applications.

References

Safety Operating Guide

Navigating the Disposal of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Characterization

Due to the absence of a specific SDS for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), it is imperative to treat it as a hazardous substance. This approach is based on the hazard profiles of analogous compounds such as 4-Vinyl-1-cyclohexene and Cyclohexane.

Anticipated Hazards:

  • Flammability: Similar to cyclohexane, this compound is likely flammable.[1][2][3]

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Aspiration Hazard: If swallowed, it may enter the airways and be fatal.[1][2][3]

  • Aquatic Toxicity: Potentially harmful to aquatic life with long-lasting effects.[1]

  • Reactivity: The vinyl group may present a risk of polymerization or other reactions under certain conditions.

Based on these potential hazards, (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) should be managed as hazardous chemical waste .

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling the chemical for disposal, ensure the following PPE is worn:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Safety Precautions:

  • Avoid inhalation of vapors.

  • Prevent contact with skin and eyes.

  • Keep away from ignition sources such as heat, sparks, and open flames.[1][2]

  • Ground all equipment to prevent static discharge.[2]

III. Disposal Workflow

The following workflow outlines the necessary steps for the proper disposal of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Caption: Disposal workflow for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

IV. Detailed Disposal Procedures

Step 1: Waste Segregation

  • Do not mix (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) with other waste streams, especially incompatible materials like strong oxidizing agents.[2][4]

  • Segregate it as a non-halogenated organic solvent waste.

Step 2: Container Selection

  • Choose a container that is chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, leak-proof screw cap.[4][5]

  • Ensure the container is in good condition, free from cracks or deterioration.[5]

Step 3: Waste Labeling

  • Properly label the waste container with the following information:[6]

    • The words "Hazardous Waste".

    • Full chemical name: "(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)".

    • The specific hazards (e.g., Flammable, Irritant).

    • The accumulation start date (the date the first drop of waste is added to the container).

    • Your name, department, and contact information.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7]

  • The SAA should be located at or near the point of generation.

  • Ensure secondary containment is in place to capture any potential leaks or spills.[5][7]

  • Keep the container closed at all times, except when adding waste.[4]

  • Flammable waste should ideally be stored in a fire-rated cabinet.[7]

Step 5: Arranging for Disposal

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.

  • Waste must be removed from the laboratory within a specified timeframe, often six months from the accumulation start date.[5][7]

V. Spill and Emergency Procedures

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: If safe to do so, contain the spill using absorbent materials such as sand, vermiculite, or a commercial sorbent.

  • Cleanup: Wear appropriate PPE and clean up the spill using absorbent pads. Place all contaminated materials in a sealed container and label it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Personal Protective Equipment (PPE)

Comprehensive personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1][2][3] The required PPE is detailed below and should be used in all instances where exposure to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is possible.

Protection TypeRequired PPESpecifications and Use
Eye and Face Protection Safety Goggles with Side Shields, Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[1][2] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[3]
Skin Protection Chemical-Impermeable Gloves, Flame-Resistant Lab CoatHandle with gloves that have been inspected prior to use.[1] Wear fire/flame resistant and impervious clothing.[1][2] Standard lab coats are not sufficient.
Respiratory Protection Full-Face RespiratorIn cases where exposure limits may be exceeded or if irritation is experienced, a full-face respirator is necessary.[2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Operational Plan: Safe Handling Protocol

Safe handling practices are crucial to prevent accidents and exposure. This step-by-step protocol outlines the necessary precautions for working with (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][2][4]

    • Use non-sparking tools and explosion-proof equipment.[2][4]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2]

  • Handling :

    • Wear all required PPE as specified in the table above.

    • Conduct all work within a chemical fume hood to ensure adequate ventilation.[1]

    • Avoid direct contact with the skin and eyes.[1]

    • Do not breathe mist, gas, or vapors.[1]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling :

    • Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1]

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[3][5]

Disposal Plan: Waste Management

Proper disposal of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Collect all waste (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in a suitable, labeled, and tightly closed container for hazardous waste disposal.

    • Do not dispose of this chemical down the drain.[1][2]

  • Contaminated Materials :

    • All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) must be collected in a designated hazardous waste container.

    • Dispose of contaminated material as hazardous waste according to institutional and local regulations.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact : Immediately wash the affected area with soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spill : Evacuate the area. Remove all ignition sources.[1][2] Use appropriate PPE and contain the spill with inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE handle_work Work in Fume Hood prep_ppe->handle_work prep_hood Verify Fume Hood prep_hood->handle_work prep_safety Check Safety Equipment prep_safety->handle_work prep_ignition Remove Ignition Sources prep_ignition->handle_work handle_avoid Avoid Contact & Inhalation handle_work->handle_avoid em_spill Spill handle_work->em_spill em_exposure Exposure handle_work->em_exposure handle_close Keep Container Closed handle_avoid->handle_close post_wash Wash Hands handle_close->post_wash post_clean Clean Work Area post_wash->post_clean disp_chem Dispose of Chemical Waste post_clean->disp_chem disp_ppe Dispose of Contaminated PPE post_clean->disp_ppe

Safe Handling and Disposal Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.